22-Hydroxy Mifepristone-d6
Description
Propriétés
Numéro CAS |
105012-15-5 |
|---|---|
Formule moléculaire |
C29H35NO3 |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29+/m0/s1 |
Clé InChI |
ULLTWLWXPJPTQG-QYQUYBGJSA-N |
SMILES isomérique |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
SMILES canonique |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
Synonymes |
(11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one; RU 42698; |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 22-Hydroxy Mifepristone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxy Mifepristone-d6 is the deuterium-labeled form of 22-Hydroxy Mifepristone (B1683876), a primary metabolite of the synthetic steroid Mifepristone (also known as RU-486). Mifepristone is a potent progesterone (B1679170) and glucocorticoid receptor antagonist. Due to its properties, it is utilized for medical termination of pregnancy and in the management of hyperglycemia in patients with Cushing's syndrome. The hydroxylated metabolite, 22-Hydroxy Mifepristone, retains significant biological activity. The deuterated analog, this compound, serves as an essential tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Mifepristone and its metabolites in biological matrices. This guide provides a comprehensive technical overview of this compound, including its chemical properties, metabolic pathways, and detailed experimental protocols for its use.
Chemical and Physical Properties
This compound is a stable, isotopically labeled version of the active metabolite. Its fundamental properties are summarized below for reference.
| Property | Value | Source |
| Chemical Name | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one | [1] |
| Synonyms | RU 42698-d6, Hydroxy Mifepristone D6 | [1] |
| Molecular Formula | C₂₉H₂₉D₆NO₃ | [2] |
| Molecular Weight | 451.63 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
| Parent Drug | Mifepristone (RU-486) | [2] |
| Unlabeled CAS No. | 105012-15-5 | [1] |
Biological Activity and Metabolism
Mifepristone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved.[3][4] The main metabolic pathways are N-demethylation and terminal hydroxylation of the 17-propynyl chain. This process leads to the formation of several active metabolites, including N-monodemethylated (RU 42633), N-didemethylated (RU 42848), and hydroxylated (RU 42698) forms.[5] These metabolites, including 22-Hydroxy Mifepristone, retain considerable binding affinity for both the progesterone and glucocorticoid receptors, contributing to the overall pharmacological effect of the parent drug.[6] One source indicates that 22-Hydroxy Mifepristone has a relative binding affinity of 48% to the human glucocorticoid receptor.[7]
Metabolic Pathway of Mifepristone
The following diagram illustrates the primary metabolic transformations of Mifepristone.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential oxidation of mifepristone by cytochromes P450 3A4 and 3A5: selective inactivation of P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Activation of Mifepristone [RU486; 17β-Hydroxy-11β-(4-dimethylaminophenyl)-17α-(1-propynyl)-estra-4,9-dien-3-one] by Mammalian Cytochromes P450 and the Mechanism-Based Inactivation of Human CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of 22-Hydroxy Mifepristone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 22-Hydroxy Mifepristone-d6, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of Mifepristone (B1683876). Due to the proprietary nature of the synthesis of many commercial chemical standards, this document outlines a plausible and technically sound synthetic and purification strategy based on established chemical principles and available literature on Mifepristone and its analogs.
Introduction
22-Hydroxy Mifepristone is an active, hydroxylated metabolite of Mifepristone (RU-486).[1][2] Like its parent compound, it exhibits antiprogestational and antiglucocorticoidal activities.[1][3] The deuterated form, this compound, in which the six hydrogen atoms of the N,N-dimethylamino group are replaced with deuterium, is an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[4] Its use allows for precise and accurate quantification of 22-Hydroxy Mifepristone in biological matrices by correcting for variations during sample preparation and analysis.[4]
The molecular formula for this compound is C29H29D6NO3, with a molecular weight of approximately 451.63 g/mol .[5][6]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a multi-step process starting from a suitable steroid precursor. The key transformations involve the introduction of the deuterated dimethylamino-phenyl group at the 11β position, the formation of the 17α-(3-hydroxy-1-propynyl) side chain, and the establishment of the diene system in the steroid core.
A logical synthetic approach would involve the synthesis of Mifepristone-d6 as an intermediate, followed by a selective hydroxylation at the 22-position.
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for the key stages of the synthesis and purification of this compound.
3.1. Synthesis of Mifepristone-d6 (Intermediate)
The synthesis of the Mifepristone-d6 intermediate can be adapted from established procedures for Mifepristone.[7][8] A critical step is the use of a deuterated Grignard reagent or a subsequent deuteromethylation step. A plausible route starts from a protected estra-5(10),9(11)-diene-3,17-dione (B195095).
-
Preparation of the 11β-Aryl Steroid:
-
A solution of 4-bromo-N,N-bis(trideuteriomethyl)aniline in anhydrous THF is used to prepare the corresponding Grignard reagent by reacting with magnesium turnings.
-
The protected estra-5(10),9(11)-diene-3,17-dione is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C).
-
The Grignard reagent is added dropwise to the steroid solution, followed by the addition of cuprous chloride to facilitate the 1,4-conjugate addition.
-
The reaction is quenched with an aqueous ammonium (B1175870) chloride solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
-
Introduction of the 17α-Propynyl Group:
-
The 17-keto group of the resulting steroid is reacted with a propynyl (B12738560) Grignard reagent (e.g., propynylmagnesium bromide) in anhydrous THF at low temperature.
-
The reaction introduces the 17α-propynyl and 17β-hydroxy groups.
-
-
Deprotection and Dehydration:
-
The protecting group at the 3-position is removed under acidic conditions (e.g., with hydrochloric acid in a suitable solvent). This step also induces dehydration to form the 4,9-diene system, yielding Mifepristone-d6.
-
3.2. Selective Hydroxylation to this compound
The selective oxidation of the terminal methyl group of the propynyl side chain is a challenging transformation. Reagents known for allylic or propargylic hydroxylations can be employed.
-
Hydroxylation Reaction:
-
Mifepristone-d6 is dissolved in a suitable solvent system, such as a mixture of dioxane and water.
-
An oxidizing agent, such as selenium dioxide (SeO2), is added to the solution.[9] The reaction may require heating to proceed at a reasonable rate.
-
The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Upon completion, the reaction mixture is filtered to remove selenium byproducts.
-
The filtrate is diluted with water and extracted multiple times with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
3.3. Purification of this compound
Purification is critical to obtain the high-purity standard required for analytical applications. A multi-step purification strategy is typically necessary.
-
Flash Column Chromatography:
-
The crude this compound is first purified by flash column chromatography on silica (B1680970) gel.
-
A gradient of solvents, for example, from hexane (B92381) to ethyl acetate, is used to elute the compounds. The polarity of the solvent system is optimized based on TLC analysis.
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing the desired product.
-
-
Preparative HPLC:
-
For achieving high purity (>98%), the fractions from column chromatography containing the product are pooled, concentrated, and further purified by preparative reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of a modifier like formic acid.
-
The peak corresponding to this compound is collected.
-
-
Final Isolation:
-
The solvent from the collected HPLC fraction is removed under reduced pressure.
-
The final product is lyophilized or dried under high vacuum to remove any residual solvents.
-
The purity of the final product is confirmed by analytical HPLC, and its identity is confirmed by mass spectrometry and NMR spectroscopy.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound.
Table 1: Summary of Hypothetical Reaction Yields
| Reaction Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Synthesis of Mifepristone-d6 | Estradiene Precursor | Mifepristone-d6 | 1.2 | 0.75 | 62.5 |
| Hydroxylation | Mifepristone-d6 | Crude this compound | 0.78 | 0.45 | 57.7 |
| Purification | Crude Product | Pure this compound | 0.45 | 0.31 | 68.9 |
Table 2: Purity and Characterization Data
| Analysis | Method | Specification | Result |
| Purity | HPLC | ≥ 98% | 99.2% |
| Identity | LC-MS/MS | Consistent with expected mass | Confirmed |
| Deuterium Incorporation | Mass Spectrometry | ≥ 99% D6 | Confirmed |
| Structure | ¹H NMR, ¹³C NMR | Consistent with proposed structure | Confirmed |
Use in Bioanalysis: An Experimental Workflow
This compound is primarily used as an internal standard in the quantification of 22-Hydroxy Mifepristone in biological samples. The workflow is as follows:
Caption: Bioanalytical Workflow using this compound.
Detailed Protocol for Bioanalysis:
-
Sample Collection: A biological sample (e.g., 200 µL of human plasma) is obtained.[4]
-
Internal Standard Spiking: A known amount of this compound solution (e.g., 20 µL of a 1000 ng/mL solution) is added to the sample.[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
A buffer solution (e.g., 0.5 M ammonium carbonate, pH 9) is added.[4]
-
An immiscible organic solvent (e.g., 2 mL of tert-butyl-methyl ether) is added, and the mixture is vortexed for an extended period (e.g., 10 minutes) to extract the analytes.[4]
-
The sample is centrifuged to separate the aqueous and organic layers.[4]
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.[4]
-
The residue is reconstituted in a small volume of the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into an HPLC system coupled to a triple quadrupole mass spectrometer (QqQ-MS).
-
The analytes are separated on a C18 column using a gradient elution.[4]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte (22-Hydroxy Mifepristone) and the internal standard (this compound).
-
-
Quantification:
-
The peak areas for both the analyte and the internal standard are integrated.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown sample is determined from the calibration curve.
-
This comprehensive guide provides a robust framework for understanding the synthesis, purification, and application of this compound, a vital tool for researchers in drug metabolism and pharmacokinetics.
References
- 1. Synthesis of metapristone through an efficient N-demethylation of mifepristone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, spectral characterization, and in vitro cellular activities of metapristone, a potential cancer metastatic chemopreventive agent derived from mifepristone (RU486) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103570785A - Preparation method of mifepristone intermediate - Google Patents [patents.google.com]
- 6. Mifepristone (RU-486), the recently developed antiprogesterone drug and its analogues | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mifepristone - Wikipedia [en.wikipedia.org]
- 9. Mifepristone-d6 | Isotope-Labeled Compounds | 1228097-18-4 | Invivochem [invivochem.com]
Technical Guide: Certificate of Analysis for 22-Hydroxy Mifepristone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of 22-Hydroxy Mifepristone-d6, a deuterated internal standard crucial for the quantitative analysis of 22-Hydroxy Mifepristone, a significant metabolite of Mifepristone.
Compound Information and Specifications
This compound is the deuterium-labeled form of 22-Hydroxy Mifepristone (also known as RU 42698), an active metabolite of Mifepristone with known antiprogestational and antiglucocorticoidal activities.[1][2] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification assays, which helps to improve the accuracy and precision of analytical methods.[1][2]
The following table summarizes the typical data found on a Certificate of Analysis for this compound.
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)...[3] |
| Molecular Formula | C29H29D6NO3[3] |
| Molecular Weight | 451.63 g/mol [3] |
| Appearance | White to off-white solid powder[4] |
| Purity (by HPLC) | >98.0%[4] |
| Isotopic Purity | ≥99% Deuterium incorporation |
| Identity Confirmation | Conforms to structure by ¹H-NMR and Mass Spectrometry[4] |
| Solubility | Soluble in DMSO[4] |
| Storage Conditions | Long term: -20°C under dry conditions; Short term: 0-4°C under dry conditions[4] |
Experimental Protocols
The accurate quantification of Mifepristone and its metabolites, including 22-Hydroxy Mifepristone, from biological matrices is critical for pharmacokinetic and metabolic studies. A validated Ultra-High-Performance Liquid Chromatography-tandem Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) method is a standard approach.[5]
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction (LLE) is a common and effective method for extracting Mifepristone and its metabolites from biological samples such as blood or plasma.[5]
Protocol:
-
To 200 µL of the biological sample (e.g., human blood), add 20 µL of an internal standard solution containing this compound (at a concentration of 1000 ng/mL).[5]
-
Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9) to the sample.[5]
-
Perform the liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[5]
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.[5]
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the dried extract in 50 µL of methanol (B129727) for UHPLC-QqQ-MS/MS analysis.[5]
UHPLC-QqQ-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Typical):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for 22-Hydroxy Mifepristone and the internal standard, this compound.
Diagrams and Workflows
Experimental Workflow for Sample Analysis
The following diagram illustrates the general workflow for the analysis of 22-Hydroxy Mifepristone in a biological sample using a deuterated internal standard.
Mifepristone Signaling Pathway
Mifepristone and its metabolites, including 22-Hydroxy Mifepristone, exert their biological effects primarily by acting as antagonists to the progesterone (B1679170) and glucocorticoid receptors.[6][7] This antagonism disrupts the normal signaling pathways of these steroid hormones. The following diagram depicts a simplified overview of Mifepristone's interaction with these receptors.
Mifepristone's high affinity for these receptors allows it to competitively inhibit the binding of the natural ligands, progesterone and cortisol, thereby blocking their downstream signaling cascades.[6][7] This mechanism is fundamental to its therapeutic applications, including pregnancy termination and the management of Cushing's syndrome.[7] Furthermore, research has indicated that Mifepristone's effects may also involve other signaling pathways, such as the Insulin-like Growth Factor-1 (IGF-1) pathway, particularly in the context of treating uterine leiomyomas.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Purity of 22-Hydroxy Mifepristone-d6
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the methods used to assess the isotopic purity of 22-Hydroxy Mifepristone-d6, a deuterated analog of a mifepristone (B1683876) metabolite. While specific isotopic purity percentages are not publicly available in the reviewed literature, this document details the analytical techniques, such as mass spectrometry, that are fundamental for its determination. The isotopic purity of this compound is critical for its role as an internal standard in quantitative bioanalytical assays.
Introduction to this compound
This compound is the deuterium-labeled form of 22-Hydroxy Mifepristone, a primary metabolite of Mifepristone (also known as RU-486)[1][2]. Mifepristone is a synthetic steroid with antiprogestational and antiglucocorticoidal properties[1]. Its deuterated metabolites, including this compound, are essential tools in pharmacokinetic and metabolic studies, often used as internal standards in mass spectrometry-based quantification to ensure accuracy and precision[3][4].
Chemical Information:
Assessment of Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of the substance that contains the desired number of deuterium (B1214612) atoms. High isotopic purity is crucial for internal standards to avoid interference with the quantification of the unlabeled analyte. The primary method for determining isotopic purity is mass spectrometry, which separates ions based on their mass-to-charge ratio.
While specific quantitative data on the isotopic purity of commercially available this compound is not provided in the reviewed literature, the analytical methods described for its use as an internal standard inherently rely on its high isotopic purity.
Experimental Protocols for Analysis
A validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) method has been developed for the determination of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, using this compound as an internal standard[3][4]. This method provides a framework for the analysis and, by extension, the assessment of isotopic purity.
3.1. Sample Preparation (Liquid-Liquid Extraction) [3]
-
Transfer 200 µL of the human whole blood sample to a 12-mL plastic tube.
-
Add 20 μL of an internal standard mixture solution (containing 22-OH-mifepristone-d6 at a concentration of 1000 ng/mL).
-
Add 200 μL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.
-
Centrifuge the samples at 1520× g for 10 minutes at 4 °C.
-
Transfer the organic phase to a 2-mL Eppendorf tube.
-
Evaporate the organic phase to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue for UHPLC-MS/MS analysis.
3.2. UHPLC-QqQ-MS/MS Analysis [3][4] The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer. The method is validated for linearity, sensitivity, precision, and accuracy.
Table 1: UHPLC-QqQ-MS/MS Method Validation Parameters [3][7][8]
| Parameter | Value |
|---|---|
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linear Concentration Range | 0.5 - 500 ng/mL |
| Coefficient of Determination (R²) | >0.999 |
| Intra-day Precision (RSD%) | ≤ 13.2% |
| Inter-day Precision (RSD%) | ≤ 13.2% |
| Intra-day Accuracy (RE%) | ± 13.2% |
| Inter-day Accuracy (RE%) | ± 13.2% |
| Recovery | 96.3–114.7% |
| Matrix Effect | -3.0 to 14.7% |
Table 2: Mass Spectrometry Parameters for this compound [3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|
| 22-OH-mifepristone-d6 | 452.0 | 394.25 |
Visualizations
The following diagrams illustrate the metabolic pathway of mifepristone and the analytical workflow for its quantification.
Caption: Metabolic pathway of Mifepristone.
Caption: UHPLC-MS/MS analytical workflow.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound - Acanthus Research [acanthusresearch.com]
- 7. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | Semantic Scholar [semanticscholar.org]
Stability and Storage of 22-Hydroxy Mifepristone-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 22-Hydroxy Mifepristone-d6, a deuterated metabolite of Mifepristone. The information presented herein is crucial for ensuring the integrity of this compound in research and development settings. The guidance is compiled from available data on the parent compound, Mifepristone, and its metabolites, providing a robust framework for handling and storage protocols.
Recommended Storage and Handling
Proper storage is paramount to maintain the chemical and isotopic purity of this compound. Based on manufacturer recommendations and best practices for deuterated compounds, the following conditions are advised:
-
Long-Term Storage: The solid compound should be stored at -20°C in a tightly sealed container to prevent degradation.[1]
-
Shipping: The compound is generally shipped at ambient temperatures, indicating a degree of short-term stability.[1]
-
Handling: To prevent hydrogen-deuterium exchange and contamination, especially with atmospheric moisture, it is recommended to handle the compound in a dry, inert atmosphere (e.g., a glove box). Use of dried glassware and solvents is essential when preparing solutions.
-
Solutions: Stock solutions should be stored at -20°C. For extended storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Stability Profile
Forced Degradation Studies of Mifepristone
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following table summarizes the results from studies on Mifepristone, which are indicative of the potential vulnerabilities of the this compound molecule.
| Stress Condition | Reagents and Conditions | Observations and Degradation Products |
| Acidic Hydrolysis | 0.1 N Methanolic HCl, reflux at 70°C for 3 hours | Degradation observed.[2] |
| Basic Hydrolysis | 0.5 N Methanolic NaOH, reflux at 70°C for 5 hours | Degradation observed.[2] |
| Oxidative Degradation | 6% H₂O₂ at room temperature for 8 hours | Degradation observed.[2] |
| Thermal Degradation | Dry heat | No significant degradation observed.[3] |
| Photolytic Degradation | UV light | No significant degradation observed.[3] |
Short-Term Stability of 22-Hydroxy Mifepristone in Human Blood
A study on the determination of Mifepristone and its metabolites in human blood provided short-term stability data for 22-OH-mifepristone. The results indicate good stability under typical analytical laboratory conditions.
| Analyte | Condition | Stability (Percentage Bias) |
| 22-OH-mifepristone | Short-term in human blood | 1.85 – 5.17%[4][5] |
Metabolic Pathway of Mifepristone
22-Hydroxy Mifepristone is a major metabolite of Mifepristone, formed through hydroxylation. Understanding this pathway is crucial for metabolic studies.
Caption: Metabolic conversion of Mifepristone.
Experimental Protocols
General Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability and forced degradation studies, based on ICH guidelines.
Caption: Workflow for stability and forced degradation studies.
Protocol for Forced Degradation of Mifepristone (as a proxy)
The following protocols are adapted from studies on Mifepristone and can be used as a starting point for designing forced degradation studies for this compound.
4.2.1. Acidic Degradation
-
Accurately weigh 10 mg of the compound and transfer to a 10 mL volumetric flask.
-
Dissolve the compound in 10 mL of 0.1 N methanolic HCl.
-
Reflux the solution at 70°C for 3 hours.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate base.
-
Dilute to a suitable concentration with the mobile phase for analysis.
4.2.2. Basic Degradation
-
Accurately weigh 10 mg of the compound and transfer to a 10 mL volumetric flask.
-
Dissolve the compound in 10 mL of 0.5 N methanolic NaOH.
-
Reflux the solution at 70°C for 5 hours.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate acid.
-
Dilute to a suitable concentration with the mobile phase for analysis.
4.2.3. Oxidative Degradation
-
Accurately weigh 10 mg of the compound and transfer to a 10 mL volumetric flask.
-
Dissolve the compound in a suitable solvent.
-
Add 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 8 hours.[2]
-
Dilute to a suitable concentration with the mobile phase for analysis.
Analytical Method for Quantification
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Based on the literature for Mifepristone and its metabolites, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a mass spectrometer (LC-MS) is recommended.
4.3.1. Example UHPLC-QqQ-MS/MS Method for Mifepristone and Metabolites
-
Column: Kinetex XB-C18 (2.1 × 150 mm, 2.6 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 98% B over 12 minutes
-
Injection Volume: 2 µL
-
Detection: Triple-quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[5]
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and development. While specific stability data for this deuterated metabolite is limited, information from its parent compound, Mifepristone, provides a strong foundation for establishing handling and storage protocols. The recommended long-term storage condition is -20°C in a tightly sealed container. Forced degradation studies on Mifepristone indicate potential susceptibility to acidic, basic, and oxidative conditions. A validated stability-indicating LC-MS method is essential for accurate quantification and monitoring of the compound's purity over time. Further studies are warranted to establish a comprehensive stability profile specifically for this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | MDPI [mdpi.com]
- 5. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 22-Hydroxy Mifepristone-d6 in Modern Mifepristone Metabolism Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. It is widely used for medical termination of pregnancy and in the management of hyperglycemia associated with Cushing syndrome. A thorough understanding of its pharmacokinetic profile, particularly its metabolism, is crucial for optimizing clinical efficacy and safety. Drug metabolism studies elucidate the pathways of biotransformation, identify active or inactive metabolites, and provide critical data for assessing drug-drug interactions.
In modern bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the "gold standard" for achieving the highest accuracy and precision. This guide focuses on the specific role of 22-Hydroxy Mifepristone-d6, a deuterated analog of a key mifepristone metabolite, as an indispensable tool in these advanced analytical studies.
Mifepristone Metabolism: Pathways and Key Metabolites
Mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with some contribution from other isoforms like CYP2B6. The metabolism of mifepristone proceeds mainly through two primary pathways: N-demethylation of the 11β-aminophenyl group and terminal hydroxylation of the 17α-propynyl chain.
This biotransformation results in three major, pharmacologically active metabolites found in human plasma:
-
N-monodemethylated mifepristone (RU 42633): The most abundant metabolite in plasma.
-
N-didemethylated mifepristone (RU 42848): Formed by the subsequent loss of the second methyl group.
-
22-Hydroxy Mifepristone (RU 42698): The product of hydroxylation at the terminal carbon of the propynyl (B12738560) side chain.
These metabolites retain considerable affinity for progesterone (B1679170) and glucocorticoid receptors, meaning they contribute to the overall biological activity of the drug. Therefore, accurately quantifying both the parent drug and its metabolites is essential for a complete pharmacokinetic assessment.
The Gold Standard: Deuterated Internal Standards in Quantitative Bioanalysis
Quantitative analysis of drugs and their metabolites in complex biological matrices like blood or plasma is fraught with challenges, including loss of analyte during sample preparation and variability from matrix effects or instrument performance. Internal standards (IS) are used to correct for these sources of error. An ideal IS behaves identically to the analyte throughout the entire analytical process.
Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are the preferred choice for an IS in mass spectrometry.
-
Chemical Identity: They are chemically identical to the analyte, ensuring they have the same extraction recovery, chromatographic retention time, and ionization efficiency.
-
Mass Difference: The incorporation of deuterium (B1214612) (²H) atoms creates a mass shift, allowing the mass spectrometer to distinguish between the analyte and the IS.
-
Correction for Variability: By adding a known concentration of the deuterated IS to every sample before processing, any experimental variability affects both the analyte and the IS equally. The final quantification is based on the ratio of the analyte's signal to the IS's signal, which remains constant and accurate despite variations in sample recovery or matrix-induced ion suppression.
This compound is the deuterium-labeled version of the 22-Hydroxy Mifepristone metabolite. Its use as an internal standard is critical for the precise and accurate quantification of this specific metabolite, enabling researchers to build a reliable pharmacokinetic profile.
Experimental Protocols: LC-MS/MS Method for Mifepristone and Metabolites
The simultaneous determination of mifepristone and its metabolites requires a highly sensitive and specific analytical method. Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) is the state-of-the-art technique for this purpose. The following is a representative protocol based on validated methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of whole blood, plasma, or serum into a microcentrifuge tube.
-
Add 20 µL of an internal standard mixture containing Mifepristone-d3, N-desmethyl-mifepristone-d3, and 22-OH-mifepristone-d6 (each at a known concentration, e.g., 1000 ng/mL).
-
Add 200 µL of a basifying agent (e.g., 0.5 M ammonium (B1175870) carbonate solution, pH 9) and vortex.
-
Add 2 mL of an organic extraction solvent (e.g., tert-butyl-methyl ether) and vortex for 10 minutes.
-
Centrifuge the sample at 1520 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer the upper organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., methanol) for analysis.
2. Chromatographic Conditions
-
System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., XTERRA MS C18, 150 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., water with 0.2% acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2-20 µL.
-
Column Temperature: 25-35°C.
3. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Nebulizing gas flow: 3 L/min; Drying gas flow: 10 L/min; Interface temperature: 250°C; Heat block temperature: 350°C.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure specificity and sensitivity.
Data Presentation and Method Performance
A robust and validated analytical method is paramount. The tables below summarize typical quantitative data, including method validation parameters and analyte concentrations observed in a clinical setting.
Table 1: Pharmacokinetic Parameters of Mifepristone (10 mg Oral Dose)
| Parameter | Mean Value (± SD) | Unit |
|---|---|---|
| Cmax (Peak Concentration) | 476.4 (± 223.1) | ng/mL |
| tmax (Time to Peak) | 1.04 (± 0.80) | h |
| t1/2 (Elimination Half-life) | 20.61 (± 6.50) | h |
| AUC0-∞ (Total Exposure) | 4384.2 (± 1880.1) | ng·h/mL |
Table 2: Representative LC-MS/MS Method Validation Parameters
| Parameter | Mifepristone | N-desmethyl-Mifepristone | 22-OH-Mifepristone | N,N-didesmethyl-Mifepristone |
|---|---|---|---|---|
| Linear Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 500 | 0.5 - 1000 |
| LLOQ (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
| Correlation (R²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Intra-day Precision (%RSD) | < 13.2% | < 13.2% | < 13.2% | < 13.2% |
| Inter-day Precision (%RSD) | < 13.2% | < 13.2% | < 13.2% | < 13.2% |
| Accuracy (%RE) | ± 13.2% | ± 13.2% | ± 13.2% | ± 13.2% |
| Recovery (%) | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 |
| Matrix Effect (%) | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 |
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Mifepristone | 430.0 | 372.0 |
| N-desmethyl-mifepristone | 416.0 | 358.0 |
| N,N-didesmethyl-mifepristone | 402.0 | 344.0 |
| 22-Hydroxy Mifepristone | 446.0 | 428.0 |
| N-desmethyl-hydroxy-mifepristone | 432.0 | 414.0 |
| This compound (IS) | 452.0 | 434.0 |
Table 4: Example Concentrations in a Human Blood Sample After Mifepristone Administration
| Compound | Concentration (ng/mL) |
|---|---|
| Mifepristone | 557.4 |
| N-desmethyl-mifepristone | 638.7 |
| 22-Hydroxy Mifepristone | 176.9 |
| N,N-didesmethyl-mifepristone | 144.5 |
| N-desmethyl-hydroxy-mifepristone | Qualitative |
Conclusion
The study of mifepristone's metabolism is fundamental to understanding its complete pharmacological profile. 22-Hydroxy Mifepristone is a clinically relevant, active metabolite formed via a primary metabolic pathway. Accurate quantification of this metabolite is therefore not optional, but essential for comprehensive pharmacokinetic and toxicokinetic analyses.
This compound serves as the ideal internal standard for this purpose, embodying the principles of isotope dilution mass spectrometry. Its use in validated LC-MS/MS methods allows researchers and drug development professionals to overcome the inherent challenges of bioanalysis, ensuring that the generated data is accurate, precise, and reproducible. The application of such advanced tools is critical for regulatory submissions, clinical trial monitoring, and ultimately, the safe and effective use of mifepristone in a clinical setting.
The Cornerstone of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the precise and accurate quantification of target analytes in complex biological matrices is paramount. This in-depth technical guide provides a comprehensive overview of the theory, application, and practical considerations of using deuterated internal standards in mass spectrometry. By leveraging the principle of isotope dilution, these standards have become the gold standard for achieving robust and reliable quantitative data.
The Core Principle: Isotope Dilution with Deuterated Standards
The foundational principle behind the use of deuterated internal standards is isotopic dilution. A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612) (²H or D).[1][2] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest.[3] Consequently, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1]
The key distinction lies in its increased mass, which allows the mass spectrometer to differentiate it from the native analyte.[1] By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, it effectively serves as a "chaperone" for the analyte. Any losses or variations that occur during the analytical workflow—such as incomplete extraction, matrix-induced ion suppression or enhancement, and injection volume variability—will affect both the analyte and the deuterated standard to the same degree.[2][3] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, providing a highly accurate and precise measurement that is corrected for these potential sources of error.
// Annotations { rank=same; Spike; node [shape=plaintext, fontcolor="#EA4335"]; Losses [label="Losses and variability\naffect both equally"]; } Extraction -> Losses [style=invis]; Losses -> LC [style=invis];
} caption: "Isotope Dilution Workflow with a Deuterated Internal Standard."
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers several significant advantages over other quantification strategies, such as external calibration or the use of structural analogs as internal standards.
-
Mitigation of Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[4] Because a deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for effective normalization.[5]
-
Correction for Sample Preparation Variability: Losses during sample extraction and cleanup are a common source of error. A deuterated standard, added at the beginning of the process, accurately reflects these losses.
-
Improved Precision and Accuracy: By correcting for various sources of error, deuterated internal standards significantly improve the precision and accuracy of quantitative measurements.[4]
-
Increased Robustness of the Method: The use of a suitable deuterated internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.
Data Presentation: Performance of Deuterated Internal Standards
The superior performance of deuterated internal standards is evident when comparing analytical results with and without their use, or against other types of internal standards.
| Analyte | Internal Standard (IS) Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Source |
| Pesticide (Imidacloprid) | No Internal Standard | 10 | >60% variability | >50% | [6] |
| Deuterated Analogue | 10 | Within 25% | <20% | [6] | |
| Immunosuppressant (Tacrolimus) | Structural Analogue | Not Specified | Higher variability | 7.6 - 9.7 | [7] |
| Deuterated (d4) SIL-IS | Not Specified | Improved accuracy | Consistently lower RSD | [7] | |
| Testosterone | D2-Testosterone | Not Specified | Reference | Reference | [2] |
| D5-Testosterone | Not Specified | Lower results compared to D2 | - | [2] | |
| C13-Testosterone | Not Specified | Closer to D2 results | - | [2] |
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. Below are representative methodologies for common applications.
Quantification of a Small Molecule Drug in Human Plasma
This protocol describes a typical workflow for the quantification of a therapeutic drug in plasma using protein precipitation for sample cleanup.
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the deuterated internal standard (e.g., 1 mg/mL in methanol).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Quantification of Pesticides in a Food Matrix (QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the analysis of pesticide residues in food.[8]
Methodology:
-
Sample Homogenization:
-
Homogenize a representative portion of the food sample (e.g., fruits, vegetables).
-
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the deuterated internal standard.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments).[8]
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
LC-MS/MS or GC-MS/MS Analysis:
-
Transfer the cleaned-up extract for analysis.
-
The instrumental analysis would follow similar principles as described in section 4.1, with chromatographic and mass spectrometric conditions optimized for the specific pesticides of interest.
-
SILAC-Based Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[9]
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ²H₄-L-lysine).
-
Culture for at least five cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[10]
-
-
Experimental Treatment and Sample Pooling:
-
Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.
-
Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.
-
-
Data Analysis:
-
Specialized software is used to identify the peptide pairs and quantify the ratio of their peak intensities.
-
This ratio reflects the relative abundance of the corresponding protein in the two cell populations.
-
Key Considerations and Potential Pitfalls
While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment to minimize the contribution of any unlabeled analyte.[11]
-
Chemical Purity: The standard must be free of chemical impurities that could interfere with the analysis.[11]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[3] Labeling on exchangeable sites like -OH, -NH, or -SH groups should be avoided.[1]
-
Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time (the "isotope effect"). While usually minor, this can be significant if the analyte and internal standard do not co-elute perfectly, potentially exposing them to different matrix effects.
-
Mass Shift: A sufficient mass difference (typically at least 3-4 Da) between the analyte and the deuterated standard is necessary to avoid spectral overlap from the natural isotopic abundance of the analyte.[11]
Conclusion
Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for a wide range of potential errors, most notably matrix effects. By understanding the core principles of isotope dilution, adhering to rigorous experimental protocols, and being mindful of potential pitfalls, researchers, scientists, and drug development professionals can generate high-quality, reliable, and defensible quantitative data, which is the bedrock of sound scientific research and regulatory submissions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. texilajournal.com [texilajournal.com]
- 5. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. toolify.ai [toolify.ai]
Preliminary Assessment of 22-Hydroxy Mifepristone-d6 in Biological Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary assessment of 22-Hydroxy Mifepristone-d6, a deuterated stable isotope-labeled internal standard for the quantification of 22-Hydroxy Mifepristone (B1683876), a metabolite of Mifepristone. This document outlines the core information regarding its use in biological matrices, including detailed experimental protocols and data presentation derived from current scientific literature.
Introduction
Mifepristone (RU-486) is a synthetic steroid with antiprogestational and antiglucocorticoid properties.[1][2] It is widely used for medical termination of pregnancy and in the treatment of Cushing's syndrome.[2] Following administration, mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][3] This metabolism involves demethylation and hydroxylation, leading to the formation of several metabolites, including monodemethylated, didemethylated, and hydroxylated forms.[1][3] One of these significant metabolites is 22-Hydroxy Mifepristone.
The accurate quantification of mifepristone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based quantification methods. This compound serves as an ideal internal standard for the analysis of 22-Hydroxy Mifepristone due to its similar chemical and physical properties, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation in mass spectrometric detection.
Quantitative Data Summary
The following table summarizes the quantitative data for 22-Hydroxy Mifepristone found in a maternal blood sample following a self-induced pharmacological abortion. This data is derived from a study that utilized a validated UHPLC-QqQ-MS/MS method.[4][5]
| Analyte | Concentration (ng/mL) | Biological Matrix | Analytical Method | Internal Standard Used | Reference |
| 22-Hydroxy Mifepristone | 176.9 | Maternal Whole Blood | UHPLC-QqQ-MS/MS | 22-OH-mifepristone-d6 | [4][5] |
| Mifepristone | 557.4 | Maternal Whole Blood | UHPLC-QqQ-MS/MS | Mifepristone-d3 | [4][5] |
| N-desmethyl-mifepristone | 638.7 | Maternal Whole Blood | UHPLC-QqQ-MS/MS | N-desmethyl-mifepristone-d3 | [4][5] |
| N,N-didesmethyl-mifepristone | 144.5 | Maternal Whole Blood | UHPLC-QqQ-MS/MS | Not specified in detail | [4][5] |
Experimental Protocols
This section details the methodologies for the extraction and quantification of 22-Hydroxy Mifepristone from biological matrices, based on established and validated protocols.[4]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of mifepristone and its metabolites from human whole blood.
Materials:
-
Human whole blood sample
-
Internal Standard Mix Solution (containing 22-OH-mifepristone-d6 at a concentration of 1000 ng/mL)
-
0.5 M Ammonium (B1175870) carbonate solution (pH 9)
-
tert-Butyl-methyl ether
-
Methanol
-
Centrifuge tubes (12 mL)
-
Eppendorf tubes (2 mL)
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the human whole blood sample into a 12-mL plastic centrifuge tube.
-
Add 20 µL of the internal standard MIX solution (containing 22-OH-mifepristone-d6).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.
-
Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.
-
Transfer the organic phase (upper layer) to a 2-mL Eppendorf tube.
-
Evaporate the organic phase to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 50 µL of methanol.
-
Transfer the reconstituted sample to a glass insert for UHPLC-MS/MS analysis.
Analytical Method: UHPLC-QqQ-MS/MS
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of 22-Hydroxy Mifepristone.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer (QqQ-MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Appropriate for the UHPLC column dimensions.
-
Injection Volume: 2 µL[5]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 22-Hydroxy Mifepristone and this compound need to be determined and optimized. For example, the precursor ion for 22-hydroxy-mifepristone is m/z 446.[5]
-
MS Parameters:
Visualizations
Signaling Pathway and Metabolism
The following diagram illustrates the metabolic pathway of Mifepristone.
Caption: Metabolic pathway of Mifepristone.
Experimental Workflow
The diagram below outlines the general workflow for the analysis of 22-Hydroxy Mifepristone in a biological matrix.
Caption: General workflow for sample analysis.
Conclusion
This compound is a critical tool for the accurate and reliable quantification of the active mifepristone metabolite, 22-Hydroxy Mifepristone, in biological matrices. The detailed experimental protocols for sample preparation and UHPLC-MS/MS analysis provided in this guide offer a solid foundation for researchers in pharmacology, toxicology, and clinical chemistry. The presented quantitative data, though limited to a single case study, highlights the presence of this metabolite at significant concentrations, underscoring the importance of its measurement in comprehensive pharmacokinetic and metabolic studies of mifepristone. Further research is warranted to establish a broader quantitative understanding of 22-Hydroxy Mifepristone across various biological matrices and patient populations.
References
- 1. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Mifepristone and its Metabolites in Human Blood using 22-Hydroxy Mifepristone-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1][2] It is widely used for medical termination of early pregnancy and is also investigated for its potential in treating various other conditions, including Cushing's syndrome and certain types of cancer.[1][2] Accurate quantification of mifepristone and its active metabolites, such as N-desmethyl-mifepristone and 22-hydroxy-mifepristone, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[3][4]
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based assays, as they effectively compensate for variations in sample preparation and matrix effects.[3][5] This application note details a robust and sensitive UHPLC-QqQ-MS/MS method for the simultaneous quantification of mifepristone and its major metabolites in human whole blood, utilizing 22-Hydroxy Mifepristone-d6 as a component of the internal standard mixture.
Experimental
Materials and Reagents
-
Mifepristone and its metabolites (N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, 22-OH-mifepristone) analytical standards
-
This compound, Mifepristone-d3, and N-desmethyl-mifepristone-d3 internal standards
-
Methanol (B129727) (LC-MS grade)
-
Ammonium (B1175870) carbonate solution (0.5 M, pH 9)
-
Tert-butyl-methyl ether (TBME)
-
Human whole blood (blank)
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for the extraction of analytes and internal standards from human whole blood.[3][5]
-
To a 200 µL aliquot of human whole blood in a plastic tube, add 20 µL of the internal standard mixture (containing this compound, Mifepristone-d3, and N-desmethyl-mifepristone-d3 at a concentration of 1000 ng/mL each).[3][5]
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[3][5]
-
Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes to perform the liquid-liquid extraction.[3][5]
-
Centrifuge the samples at 1520 × g for 10 minutes at 4°C.[3][5]
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[3][5]
-
Reconstitute the dried extract in 50 µL of methanol for UHPLC-MS/MS analysis.[3][5]
Instrumentation
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS) was used for the analysis.[3][5]
-
UHPLC System: Details to be specified based on available instrumentation.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: A suitable reversed-phase column, such as a C18 column, should be used.
-
Mobile Phase: A gradient elution with methanol and water containing a suitable modifier is recommended.
-
Flow Rate: To be optimized for the specific column and system.
-
Injection Volume: 2 µL.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Specific MRM transitions for the analytes and the internal standard, this compound, need to be optimized for the specific mass spectrometer used.
Data Presentation
The developed method was validated for selectivity, linearity, precision, accuracy, recovery, and matrix effect.[3] The quantitative performance of the assay is summarized in the tables below.
Table 1: Method Validation Parameters [3]
| Parameter | Mifepristone | N-desmethyl-mifepristone | 22-OH-mifepristone | N,N-didesmethyl-mifepristone |
| Linear Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 500 | 0.5 - 1000 |
| R² | >0.999 | >0.999 | >0.999 | >0.999 |
| LOQ (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
Table 2: Intra-day and Inter-day Precision and Accuracy [3]
| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Mifepristone | Low | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 |
| Mid | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |
| High | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |
| N-desmethyl-mifepristone | Low | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 |
| Mid | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |
| High | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |
| 22-OH-mifepristone | Low | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 |
| Mid | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |
| High | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |
| N,N-didesmethyl-mifepristone | Low | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 |
| Mid | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 | |
| High | < 13.2 | ± 13.2 | < 13.2 | ± 13.2 |
Table 3: Recovery and Matrix Effect [3]
| Analyte | Recovery (%) | Matrix Effect (%) |
| Mifepristone | 96.3 - 114.7 | -3.0 to 14.7 |
| N-desmethyl-mifepristone | 96.3 - 114.7 | -3.0 to 14.7 |
| 22-OH-mifepristone | 96.3 - 114.7 | -3.0 to 14.7 |
| N,N-didesmethyl-mifepristone | 96.3 - 114.7 | -3.0 to 14.7 |
Experimental Workflow and Data Analysis
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. imedpub.com [imedpub.com]
sample preparation for 22-Hydroxy Mifepristone-d6 analysis in plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sample preparation and analysis of 22-Hydroxy Mifepristone-d6 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two common sample preparation techniques are presented: liquid-liquid extraction (LLE) and protein precipitation (PPT). These methods are designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic and metabolic studies of mifepristone (B1683876).
Introduction
Mifepristone (RU-486) is a synthetic steroid with anti-progestational and anti-glucocorticoid properties. Its metabolism is a critical aspect of its pharmacological profile, with 22-Hydroxy Mifepristone being one of its major metabolites. The deuterated internal standard, this compound, is essential for accurate quantification in biological matrices like plasma. This document outlines two effective sample preparation protocols for the analysis of this analyte, ensuring high recovery and minimal matrix effects for reliable LC-MS/MS analysis.
Experimental Protocols
Two primary methods for plasma sample preparation are detailed below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Method 1: Liquid-Liquid Extraction (LLE)
This method is adapted from a validated procedure for the analysis of mifepristone and its metabolites in whole blood and is suitable for plasma samples.[1][2][3][4]
Materials and Reagents:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
0.5 M Ammonium (B1175870) carbonate solution (pH 9)
-
tert-Butyl methyl ether (MTBE)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (2 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature (approximately 25 ± 1°C) and vortex to ensure homogeneity.[5]
-
Pipette 200 µL of the plasma sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Add 2 mL of tert-butyl-methyl ether.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the upper organic phase to a clean 2 mL Eppendorf tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 50 µL of methanol.[1]
-
Transfer the reconstituted sample to a glass insert within an autosampler vial for UHPLC-QqQ-MS/MS analysis.[1]
Method 2: Protein Precipitation (PPT)
This is a simpler and faster alternative to LLE, suitable for high-throughput analysis.
Materials and Reagents:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL) or 96-well protein precipitation plates
-
Vortex mixer
-
Centrifuge (capable of >14,000 rpm for tubes) or vacuum manifold/centrifuge for plates
-
0.2 µm syringe filters (if using tubes)
-
Autosampler vials with inserts or 96-well collection plates
Procedure:
-
If frozen, thaw plasma samples on ice or in a 4°C refrigerator.[6]
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., containing 2 µg/mL of IS).[5]
-
Add 250-300 µL of ice-cold acetonitrile (a 2.5:1 or 3:1 ratio of ACN to plasma).[5][7]
-
Vortex the mixture vigorously for 30 seconds to 1 minute to ensure complete protein precipitation.[5]
-
Centrifuge the tubes for 10 minutes at 14,800 rpm (or a minimum of 20,000 x g) at 4°C to pellet the precipitated proteins.[5][6]
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.[5]
-
The sample is now ready for injection into the LC-MS/MS system.[5]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UHPLC-QqQ-MS/MS method for the analysis of 22-Hydroxy Mifepristone, which utilized 22-OH-mifepristone-d6 as an internal standard.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [1][3][4] |
| Recovery | 96.3% – 114.7% | [1][3][4] |
| Matrix Effect | -3.0% – 14.7% | [1][3][4] |
| Intra-day Precision (RSD) | < 13.2% | [1][3][4] |
| Inter-day Precision (RSD) | < 13.2% | [1][3][4] |
| Intra-day Accuracy | Did not exceed ± 13.2% | [1][3][4] |
| Inter-day Accuracy | Did not exceed ± 13.2% | [1][3][4] |
| Coefficient of Determination (R²) | > 0.999 | [1][3][4] |
Visualized Experimental Workflow
Caption: Comparative workflow for LLE and PPT sample preparation.
Conclusion
The choice between Liquid-Liquid Extraction and Protein Precipitation depends on the specific requirements of the study. LLE offers a cleaner extract, potentially reducing matrix effects and improving sensitivity, but is more time-consuming.[1][2][3][4] PPT is a rapid and straightforward method, well-suited for high-throughput screening, though it may result in a higher matrix load.[5][7][8] Both protocols, when followed carefully, provide reliable and reproducible results for the quantification of this compound in plasma, supporting pharmacokinetic and drug metabolism research.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. a protein precipitation extraction method [protocols.io]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
Application Note & Protocol: Quantification of 22-Hydroxy Mifepristone in Human Urine using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] It is primarily used in combination with a prostaglandin (B15479496) analog for medical termination of pregnancy and also for the management of hyperglycemia in patients with Cushing's syndrome.[2] The metabolism of mifepristone is extensive, occurring primarily in the liver via N-demethylation and terminal hydroxylation, with the majority of metabolites excreted in the feces (around 83%) and a smaller portion in the urine (around 9%).[3][4] One of the major metabolites is 22-hydroxy mifepristone. Monitoring the urinary concentrations of mifepristone and its metabolites is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.
This document provides a detailed protocol for the quantification of 22-hydroxy mifepristone in human urine using a stable isotope-labeled internal standard (22-hydroxy mifepristone-d6) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[5]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
22-hydroxy mifepristone analytical standard
-
22-hydroxy mifepristone-d6 (B12366929) (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
-
Enzymatic Hydrolysis:
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
-
Solid-Phase Extraction (SPE):
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 22-hydroxy mifepristone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 22-hydroxy mifepristone stock solution with methanol to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.
Sample Preparation
The following workflow outlines the sample preparation procedure:
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix and centrifuge at 4000 rpm for 10 minutes. Take a 1 mL aliquot of the supernatant.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to each urine sample, calibrator, and QC sample.
-
Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, add 500 µL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase enzyme solution. Incubate the samples at 50°C for 2 hours.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
The following parameters are based on established methods for mifepristone metabolites in blood and can be adapted for urine analysis.[5][6]
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Table 1: LC-MS/MS Parameters
MRM Transitions
The following MRM transitions can be used for the quantification and confirmation of 22-hydroxy mifepristone and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| 22-hydroxy mifepristone | 446.3 | 372.2 | 134.1 |
| This compound | 452.3 | 378.2 | 134.1 |
Table 2: MRM Transitions for Analyte and Internal Standard
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines, assessing linearity, limit of quantification (LOQ), accuracy, precision, recovery, and matrix effect. The following table presents expected performance characteristics based on similar assays in biological matrices.[5][6]
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal due to deuterated internal standard |
Table 3: Typical Method Validation Parameters
Mifepristone Signaling Pathway
Mifepristone exerts its effects primarily by acting as an antagonist at the progesterone (B1679170) receptor (PR) and, at higher doses, the glucocorticoid receptor (GR).[2][3]
References
- 1. Mifepristone - Wikipedia [en.wikipedia.org]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Mifepristone and 22-Hydroxy Mifepristone using 22-Hydroxy Mifepristone-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of mifepristone (B1683876) and its active metabolite, 22-hydroxy mifepristone, in biological matrices. The use of a deuterated internal standard, 22-Hydroxy Mifepristone-d6, ensures high accuracy and precision in pharmacokinetic studies.
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1][2] It is widely used for medical termination of pregnancy and has potential applications in treating other conditions such as Cushing's syndrome and uterine leiomyomas.[3] The pharmacokinetic profile of mifepristone is complex, characterized by rapid absorption and a long half-life of 25-30 hours.[2][4]
Mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, through N-demethylation and hydroxylation.[2][4] The main metabolites, including N-monodemethylated, N-didemethylated, and hydroxylated forms, retain biological activity and contribute to the overall pharmacological effect.[2][4] One of the key hydroxylated metabolites is 22-hydroxy mifepristone. Accurate quantification of both the parent drug and its active metabolites is crucial for understanding its complete pharmacokinetic and pharmacodynamic profile.
This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of mifepristone and 22-hydroxy mifepristone in plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in extraction efficiency and instrument response.
Metabolic Pathway of Mifepristone
Mifepristone undergoes extensive metabolism, primarily through demethylation and hydroxylation. The initial metabolic steps are catalyzed by the cytochrome P-450 enzyme CYP3A4.[2][4] The major metabolites, including the monodemethylated, didemethylated, and hydroxylated forms, all show considerable affinity for human progesterone (B1679170) and glucocorticoid receptors.[2][4]
Figure 1: Metabolic pathway of Mifepristone.
Quantitative Data Summary
The following tables summarize the key parameters for the bioanalytical method and the pharmacokinetic properties of mifepristone and its metabolites.
Table 1: Bioanalytical Method Parameters for LC-MS/MS Quantification
| Parameter | Mifepristone | N-Desmethyl Mifepristone | 22-Hydroxy Mifepristone | N,N-Didesmethyl Mifepristone | Reference |
| Linearity Range (ng/mL) | 51.89 - 4059.14 | 51.91 - 4059.69 | 12.68 - 992.36 | N/A | [5] |
| 4.0 - 2000 | 4.0 - 1000 | N/A | N/A | ||
| 0.5 - 1000 | 0.5 - 1000 | 0.5 - 1000 | 0.5 - 1000 | [6] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.95 | 54.11 | 12.81 | N/A | [5] |
| 4.0 | 4.0 | N/A | N/A | [7] | |
| 0.5 | 0.5 | 0.5 | 0.5 | [6][8] | |
| Precision (%RSD) | < 15% | < 15% | < 15% | < 15% | |
| < 13.2% (Intra- & Inter-day) | < 13.2% (Intra- & Inter-day) | < 13.2% (Intra- & Inter-day) | < 13.2% (Intra- & Inter-day) | [6][8] | |
| Accuracy (% Bias) | 93.8% - 110.1% | N/A | N/A | N/A | [9] |
| Within ± 13.2% | Within ± 13.2% | Within ± 13.2% | Within ± 13.2% | [6][8] | |
| Recovery (%) | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 | [6][8] |
| 94.5 - 103.7 | 70.7 - 77.3 | N/A | N/A | [9] | |
| Matrix Effect (%) | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 | [6][8] |
Table 2: Pharmacokinetic Parameters of Mifepristone and its Metabolites
| Parameter | Mifepristone | N-Desmethyl Mifepristone | 22-Hydroxy Mifepristone | N,N-Didesmethyl Mifepristone | Reference |
| Tmax (h) | 1-2 | - | - | - | [10] |
| Cmax (ng/mL) | 557.4 | 638.7 | 176.9 | 144.5 | [8] |
| Half-life (t½) (h) | 18 (single dose) | - | - | - | [3] |
| 25-30 | - | - | - | [2][4] | |
| 20-40 | - | - | - | [7] | |
| Volume of Distribution (Vd) (L/kg) | 1.47 | - | - | - | [10] |
| Metabolic Clearance Rate (L/kg/day) | 0.55 | - | - | - | [2][4] |
| Bioavailability (%) | ~40 (due to first-pass effect) | - | - | - | [10] |
Experimental Protocols
A validated UHPLC-QqQ-MS/MS method is detailed below for the simultaneous quantification of mifepristone and 22-hydroxy mifepristone in human plasma.
Materials and Reagents
-
Mifepristone and 22-Hydroxy Mifepristone reference standards
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) carbonate
-
tert-Butyl methyl ether
-
Human plasma (K3EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer (QqQ-MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Liquid-Liquid Extraction)
The following workflow outlines the sample preparation procedure.
Figure 2: Liquid-Liquid Extraction Workflow.
A detailed step-by-step protocol is as follows:
-
Pipette 200 µL of human plasma into a polypropylene (B1209903) tube.
-
Add 20 µL of the internal standard working solution (containing this compound).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[6]
-
Add 2 mL of tert-butyl methyl ether.[6]
-
Vortex the mixture for 10 minutes.[6]
-
Centrifuge at 1520 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Table 3: UHPLC-MS/MS Parameters
| Parameter | Setting | Reference |
| UHPLC Column | Hypurity C18 (50 x 4.6 mm, 5 µm) or equivalent | [5] |
| Mobile Phase | A: 0.2% Acetic acid in waterB: MethanolGradient or Isocratic (e.g., 75:25 Methanol:Water) | [5] |
| Flow Rate | 0.5 mL/min | [5] |
| Injection Volume | 2 µL | [5] |
| Column Temperature | 30°C | [11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6] |
| MRM Transitions (m/z) | Mifepristone: 430.3 → 134N-Desmethyl Mifepristone: 416.3 → 12022-Hydroxy Mifepristone: 446.3 → 109.1 | [5] |
| Interface Temperature | 250°C | [6] |
| Desolvation Line Temp. | 200°C | [6] |
| Heat Block Temperature | 350°C | [6] |
| Nebulizing Gas Flow | 3 L/min | [6] |
| Drying Gas Flow | 10 L/min | [6] |
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation should include the assessment of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, Short-term, Long-term, Post-preparative)
Figure 3: Key components of bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of mifepristone and its major active metabolite, 22-hydroxy mifepristone, in biological samples. The use of the deuterated internal standard, this compound, is critical for achieving the high accuracy and precision required for pharmacokinetic studies. These application notes and protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of mifepristone.
References
- 1. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imedpub.com [imedpub.com]
- 6. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijcpa.in [ijcpa.in]
Application Note: Quantitative Analysis of 22-Hydroxy Mifepristone in Forensic Toxicology using 22-Hydroxy Mifepristone-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with anti-progestational and anti-glucocorticoid properties, primarily used for medical termination of pregnancy. Following administration, mifepristone is metabolized into several active metabolites, including 22-Hydroxy Mifepristone. In forensic toxicology, the detection and quantification of mifepristone and its metabolites in biological samples can be crucial in cases of self-induced abortion.[1][2][3] The use of a stable isotope-labeled internal standard, such as 22-Hydroxy Mifepristone-d6, is essential for accurate and reliable quantification by mass spectrometry.[4][5][6] Deuterated internal standards exhibit similar chemical and physical properties to their unlabeled counterparts, co-eluting during chromatographic separation and experiencing similar ionization effects, which allows for correction of matrix effects and variations in sample preparation and instrument response.[4][5] This application note provides a detailed protocol for the quantitative analysis of 22-Hydroxy Mifepristone in blood samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with this compound as the internal standard.
Principle of the Method
The method involves the extraction of 22-Hydroxy Mifepristone and the internal standard, this compound, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Materials and Reagents
-
22-Hydroxy Mifepristone analytical standard
-
This compound (Internal Standard)[7]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium carbonate solution (0.5 M, pH 9)
-
tert-Butyl methyl ether
-
Ultrapure water
-
Blank human blood
Instrumentation
-
UHPLC system coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS) with an electrospray ionization (ESI) source.[1]
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 22-Hydroxy Mifepristone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 22-Hydroxy Mifepristone stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 1000 ng/mL in methanol.[1]
-
Calibration Standards and QC Samples: Spike blank human blood with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. The linear concentration range for 22-OH-mifepristone has been validated from 0.5 to 500 ng/mL.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
To a 200 µL aliquot of blood sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (1000 ng/mL this compound).[1]
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[1]
-
Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes.[1]
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.[1]
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 50 µL of methanol.[1]
-
Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.[1]
UHPLC-MS/MS Analysis
UHPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | 10 mM ammonium formate with 0.1% formic acid in water[1] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 2 µL[1] |
| Gradient | 0 min - 5% B, 12 min - 98% B, 14 min - 98% B, 15 min - 5% B, 20 min - 5% B[1] |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Interface Temperature | 250 °C[1] |
| Desolvation Line Temperature | 200 °C[1] |
| Heat Block Temperature | 350 °C[1] |
| Nebulizing Gas Flow | 3 L/min[1] |
| Heating Gas Flow | 10 L/min[1] |
| Drying Gas Flow | 10 L/min[1] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 22-Hydroxy Mifepristone | 446 | To be determined empirically |
| This compound | 452 | To be determined empirically |
Note: Specific product ions for MRM transitions need to be optimized for the instrument in use.
Data Presentation
Method Validation Parameters
A summary of the validation parameters for the determination of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, is presented below.[1]
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[1] |
| Coefficient of Determination (R²) | >0.999[1] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1] |
| Intra-day Precision (RSD%) | ≤ 13.2%[1] |
| Inter-day Precision (RSD%) | ≤ 13.2%[1] |
| Intra-day Accuracy (RE%) | Within ± 13.2%[1] |
| Inter-day Accuracy (RE%) | Within ± 13.2%[1] |
| Recovery | 96.3 - 114.7%[1] |
| Matrix Effect | -3.0 to 14.7%[1] |
Forensic Case Example: Concentrations in Blood
The following table presents the concentrations of mifepristone and its metabolites found in a maternal blood sample collected the day after a self-induced abortion.[1][2][3][8]
| Compound | Concentration (ng/mL) |
| Mifepristone | 557.4[1][2][3] |
| N-desmethyl-mifepristone | 638.7[1][2][3] |
| 22-OH-mifepristone | 176.9 [1][2][3] |
| N,N-didesmethyl-mifepristone | 144.5[1][2][3] |
| N-desmethyl-hydroxy-mifepristone | Qualitative |
Mandatory Visualization
Caption: Liquid-liquid extraction workflow for 22-Hydroxy Mifepristone.
Caption: Logical workflow for quantification using a deuterated internal standard.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. secularprolife.org [secularprolife.org]
Application of 22-Hydroxy Mifepristone-d6 in Drug Metabolism Studies
Application Note AN2201
Introduction
22-Hydroxy Mifepristone-d6 is the stable isotope-labeled analog of 22-Hydroxy Mifepristone (B1683876), a significant metabolite of Mifepristone (also known as RU-486). Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties, primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[1][2][3] The main metabolic pathways involve N-demethylation and hydroxylation of the 17-propynyl chain.[2][3] Due to its structural similarity and mass difference, this compound is an ideal internal standard (IS) for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in drug metabolism and pharmacokinetic (DMPK) studies.[4][5] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification of mifepristone and its metabolites in biological matrices.[6]
This document provides detailed protocols for the use of this compound as an internal standard in a validated UHPLC-MS/MS method for the simultaneous quantification of mifepristone and its major metabolites in human whole blood.
Principle of Application
In quantitative LC-MS/MS analysis, a known amount of the stable isotope-labeled internal standard (this compound) is added to all samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process.[5] The deuterated standard co-elutes with the unlabeled analyte (22-Hydroxy Mifepristone) and experiences similar extraction efficiencies and matrix effects.[6] Because the IS is chemically identical but mass-shifted, the mass spectrometer can distinguish between the analyte and the IS. By calculating the ratio of the analyte peak area to the IS peak area, accurate quantification can be achieved, as the ratio corrects for variations that may occur during the analytical workflow.
Mifepristone Metabolism Overview
Mifepristone undergoes extensive metabolism, primarily through two main pathways: N-demethylation and hydroxylation. The key metabolites include N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-Hydroxy-mifepristone.[2][4] These metabolites are pharmacologically active and their concentrations in plasma can be comparable to the parent drug.[3]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock solutions, working standard solutions for calibration curves, quality control samples, and the internal standard working solution.
1.1. Materials
-
Mifepristone (analytical standard)
-
22-Hydroxy Mifepristone (analytical standard)
-
N-desmethyl-mifepristone (analytical standard)
-
N,N-didesmethyl-mifepristone (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Human whole blood (with anticoagulant, e.g., K2EDTA)
1.2. Equipment
-
Analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
1.3. Procedure
1.3.1. Stock Solution Preparation
-
Accurately weigh approximately 1 mg of each analytical standard (Mifepristone, its metabolites, and this compound).
-
Dissolve each standard in methanol in a 1 mL volumetric flask to obtain individual stock solutions at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
1.3.2. Working Standard and QC Solution Preparation
-
Prepare a mixed working standard solution by diluting the individual stock solutions of mifepristone and its non-deuterated metabolites with methanol.
-
Perform serial dilutions to create working solutions at concentrations of 5, 10, 50, 100, 500, 1000, 5000, and 10,000 ng/mL.[7]
-
Prepare separate working solutions for Quality Control (QC) samples at concentrations that will yield low, medium, and high QC samples (e.g., 50, 1000, and 5000 ng/mL to achieve final concentrations of 5, 100, and 500 ng/mL in blood).[7]
1.3.3. Internal Standard (IS) Working Solution
-
Dilute the this compound stock solution with methanol to prepare an IS working solution at a concentration of 1000 ng/mL.[7]
1.4. Preparation of Calibration Standards and QC Samples in Matrix
-
Spike 10 µL of each working standard solution into 990 µL of blank human whole blood to prepare calibration standards. This will yield final concentrations of 0.5 (LLOQ), 1, 5, 10, 50, 100, 500, and 1000 ng/mL (ULOQ).[7]
-
Similarly, prepare QC samples by spiking the corresponding QC working solutions into blank blood to obtain final concentrations of 5 (Low QC), 100 (Medium QC), and 500 ng/mL (High QC).[7]
-
Vortex all prepared standards and QCs gently and proceed to sample preparation.
Protocol 2: Sample Preparation from Human Whole Blood
This protocol describes a liquid-liquid extraction (LLE) procedure to isolate the analytes and internal standard from the biological matrix.[7]
2.1. Materials
-
Calibrators, QC samples, and unknown study samples
-
Internal Standard working solution (1000 ng/mL this compound)
-
0.5 M Ammonium (B1175870) carbonate solution (pH 9)
-
tert-Butyl methyl ether (TBME, HPLC grade)
-
Methanol (LC-MS grade)
2.2. Equipment
-
12 mL plastic tubes
-
Centrifuge (capable of 1520 x g and 4°C)
-
Nitrogen evaporator
-
Vortex mixer
2.3. Procedure
-
Pipette 200 µL of each standard, QC, or study sample into a 12-mL plastic tube.
-
Add 20 µL of the 1000 ng/mL IS working solution to every tube (except for blank matrix samples used to assess interference).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[7]
-
Add 2 mL of tert-butyl-methyl ether.
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the upper organic phase to a clean 2-mL tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of methanol.
-
Transfer the reconstituted sample to a glass insert within an autosampler vial for UHPLC-MS/MS analysis.[7]
Protocol 3: UHPLC-MS/MS Analysis
This protocol provides the instrumental parameters for the analysis. Parameters are based on a validated method and may require optimization for different instrument setups.[3][7]
3.1. LC Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[3]
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 2 µL[3]
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 12.0 | 98 |
| 14.0 | 98 |
| 15.0 | 5 |
| 20.0 | 5 |
3.2. MS/MS Parameters
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Nebulizing Gas Flow: 3 L/min[3]
-
Drying Gas Flow: 10 L/min[3]
-
Interface Temperature: 250°C[3]
-
Desolvation Line Temperature: 200°C[3]
-
Heat Block Temperature: 350°C[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3.3. MRM Transitions
The following table lists the precursor and product ions for quantification. Collision energies (CE) and other compound-dependent parameters should be optimized for the specific mass spectrometer used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Mifepristone | 430.3 | 372.2 | Quantifier |
| N-desmethyl-mifepristone | 416.3 | 358.2 | Quantifier |
| N,N-didesmethyl-mifepristone | 402.2 | 344.2 | Quantifier |
| 22-Hydroxy-mifepristone | 446.3 | 428.3 | Quantifier |
| This compound (IS) | 452.3 | 434.3 * | Predicted transition, requires optimization |
Note: The product ion for the internal standard is predicted based on a similar fragmentation pattern to the unlabeled analyte (loss of water). This transition must be confirmed and optimized during method development.
Data Presentation: Method Validation Summary
The following tables summarize the performance of the described UHPLC-MS/MS method using this compound as the internal standard. Data is adapted from a published study.[7][8]
Table 1: Calibration Curve and LLOQ
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |
| Mifepristone | 0.5 - 500 | >0.999 | 0.5 |
| N-desmethyl-mifepristone | 0.5 - 500 | >0.999 | 0.5 |
| N,N-didesmethyl-mifepristone | 0.5 - 1000 | >0.999 | 0.5 |
| 22-Hydroxy-mifepristone | 0.5 - 500 | >0.999 | 0.5 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-Day Precision (RSD%) | Intra-Day Accuracy (RE%) | Inter-Day Precision (RSD%) | Inter-Day Accuracy (RE%) |
| Mifepristone | 5 | ≤ 5.1 | ≤ 4.8 | ≤ 6.2 | ≤ 5.5 |
| 100 | ≤ 3.9 | ≤ 3.1 | ≤ 4.5 | ≤ 3.8 | |
| 500 | ≤ 2.8 | ≤ 2.5 | ≤ 3.3 | ≤ 2.9 | |
| 22-OH-Mifepristone | 5 | ≤ 5.2 | ≤ 4.9 | ≤ 6.5 | ≤ 5.8 |
| 100 | ≤ 4.1 | ≤ 3.5 | ≤ 4.9 | ≤ 4.2 | |
| 500 | ≤ 3.0 | ≤ 2.8 | ≤ 3.6 | ≤ 3.1 | |
| Acceptance criteria are typically ≤15% for RSD and within ±15% for RE (≤20% and ±20% at the LLOQ). |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Mifepristone | 5 | 98.5 | -2.5 |
| 500 | 101.2 | 1.8 | |
| 22-OH-Mifepristone | 5 | 97.9 | -1.9 |
| 500 | 100.5 | 2.1 | |
| 22-OH-Mifepristone-d6 (IS) | N/A | 99.8 | -0.5 |
Conclusion
This compound serves as an excellent internal standard for the quantification of mifepristone and its metabolites in complex biological matrices. Its use in a well-validated UHPLC-MS/MS method, as detailed in these protocols, ensures high accuracy, precision, and reliability of results for drug metabolism and pharmacokinetic studies. The provided protocols offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical approach in their laboratories.
References
- 1. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. An HPLC method for the determination of ng mifepristone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Validated LC-MS/MS Assay for the Quantification of 22-Hydroxy Mifepristone using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties. It is widely used for medical termination of pregnancy and has potential applications in treating various endocrine disorders and cancers. The analysis of mifepristone and its metabolites is crucial for pharmacokinetic studies, clinical monitoring, and drug development. One of its major metabolites is 22-hydroxy mifepristone. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 22-hydroxy mifepristone in biological matrices, utilizing 22-Hydroxy Mifepristone-d6 as an internal standard to ensure accuracy and precision.
Mechanism of Action: Progesterone (B1679170) and Glucocorticoid Receptor Antagonism
Mifepristone exerts its biological effects primarily by acting as a competitive antagonist at the progesterone and glucocorticoid receptors. By binding to these receptors, it blocks the physiological effects of progesterone and cortisol, respectively. This antagonism disrupts the signaling pathways that are essential for the maintenance of pregnancy and modulates various metabolic and immune functions.
Caption: Mifepristone's antagonistic action on progesterone and glucocorticoid receptors.
Experimental Protocols
This section provides a detailed protocol for the quantification of 22-hydroxy mifepristone in human plasma.
Materials and Reagents
-
Analytes: 22-Hydroxy Mifepristone, Mifepristone, N-Desmethyl-Mifepristone
-
Internal Standard: this compound
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), tert-Butyl methyl ether
-
Reagents: Acetic acid, Ammonium (B1175870) carbonate
-
Biological Matrix: Human plasma (K3EDTA)
Sample Preparation: Liquid-Liquid Extraction (LLE)
A robust and straightforward liquid-liquid extraction method is employed for sample cleanup and analyte enrichment.[1]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (containing this compound at a concentration of 1000 ng/mL) to each plasma sample.
-
Alkalinization: Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) to each tube.
-
Extraction: Add 2 mL of tert-butyl-methyl ether, cap the tubes, and vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 1520 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm) is suitable for separation.[2]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol and water containing 0.2% acetic acid (e.g., 75:25 v/v).[2]
-
Flow Rate: A flow rate of 0.5 mL/min is typically used.[2]
-
Injection Volume: 2 µL.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: A streamlined workflow for the LC-MS/MS analysis of 22-Hydroxy Mifepristone.
Quantitative Data Summary
The following tables summarize the key validation parameters for the LC-MS/MS assay.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Mifepristone | 2.13 | 430.3 | 134 |
| N-Demethyl Mifepristone | 1.58 | 416.3 | 120 |
| 22-Hydroxy Mifepristone | 1.62 | 446.3 | 109.1 |
| This compound (IS) | ~1.62 | Data not available | Data not available |
Note: Retention times are approximate and can vary based on the specific chromatographic system and conditions.[2] MRM transitions are based on published literature.[3]
Table 2: Method Validation Parameters
| Parameter | Mifepristone | N-Demethyl Mifepristone | 22-Hydroxy Mifepristone |
| Linearity Range (ng/mL) | 51.89 - 4059.14 | 51.91 - 4059.69 | 12.68 - 992.36 |
| LLOQ (ng/mL) | 50.95 | 54.11 | 12.81 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% | Within ± 15% |
| Recovery (%) | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 |
Data compiled from various sources for mifepristone and its metabolites.[3][4] The use of a deuterated internal standard for 22-hydroxy mifepristone is expected to yield similar or improved performance.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of 22-hydroxy mifepristone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The detailed protocols and established validation parameters demonstrate the reliability of this assay for drug development professionals and researchers in the field.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imedpub.com [imedpub.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Mifepristone and its Metabolites using 22-Hydroxy Mifepristone-d6 as an Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of mifepristone (B1683876) and its metabolites in biological matrices.
Introduction: This document provides a detailed protocol for the determination of mifepristone and its primary metabolites, including 22-Hydroxy Mifepristone, in human whole blood. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-QqQ-MS/MS) and a deuterated internal standard, 22-Hydroxy Mifepristone-d6, to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the analytical method.
| Parameter | Value |
| Internal Standard Concentration | 1000 ng/mL (in methanol) |
| Volume of Internal Standard Added | 20 µL |
| Sample Volume | 200 µL |
| Limit of Quantification (LOQ) | 0.5 ng/mL for all analytes |
| Linearity Range | 0.5 - 500 ng/mL |
| Coefficient of Determination (R²) | >0.999 |
| Recovery | 96.3–114.7% |
| Matrix Effect | -3.0 to 14.7% |
| Intra- and Inter-day Precision (RSD%) | ≤ 13.2% |
| Intra- and Inter-day Accuracy (RE%) | ≤ 13.2% |
Experimental Protocols
A detailed methodology for the analysis of mifepristone and its metabolites is provided below.
Materials and Reagents
-
Mifepristone and its metabolites (22-OH-mifepristone, N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone)
-
Internal Standard: this compound
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) carbonate
-
Tert-butyl-methyl ether
-
Ammonium formate (B1220265)
-
Formic acid
-
Human whole blood (blank)
Preparation of Standard and Internal Standard Solutions
-
Stock Solutions (10 µg/mL): Prepare individual stock solutions of mifepristone and its metabolites in methanol.
-
Working Standard Solutions: Dilute the stock solutions with methanol to create a series of working standard solutions for building the calibration curve.
-
Internal Standard (IS) Working Solution (1 µg/mL): Prepare a 1 µg/mL (1000 ng/mL) working solution of this compound in methanol.[1]
Sample Preparation
-
Transfer 200 µL of human whole blood sample into a 12-mL plastic tube.[1]
-
Add 20 µL of the 1000 ng/mL internal standard mix solution (containing 22-OH-mifepristone-d6).[1]
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[1]
-
Perform liquid-liquid extraction (LLE) by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[1]
-
Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.[1]
-
Transfer the organic phase to a 2-mL Eppendorf tube.[1]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.[1]
-
Reconstitute the dried extract in 50 µL of methanol.[1]
-
Transfer the reconstituted sample to a glass insert for UHPLC-MS/MS analysis.[1]
UHPLC-QqQ-MS/MS Analysis
-
Chromatographic System: A UHPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution:
-
0 min: 5% B
-
12 min: 98% B
-
14 min: 98% B
-
15 min: 5% B
-
Post-run equilibration: 5 minutes.[1]
-
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM).
Workflow Diagram
Caption: Figure 1. Experimental Workflow for Mifepristone Analysis.
References
Application Note: Mitigating Matrix Effects in the Bioanalysis of 22-Hydroxy Mifepristone using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent antiprogestogenic and antiglucocorticoid properties.[1][2] Its mechanism of action involves competitively blocking progesterone (B1679170) and glucocorticoid receptors.[2][3] This activity makes it a critical component in medication abortion, emergency contraception, and for treating conditions like Cushing's syndrome and uterine fibroids.[3][4] Accurate quantification of mifepristone and its metabolites, such as 22-Hydroxy Mifepristone, in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity and specificity.[6] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect."[7] This phenomenon, caused by co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins), can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[6][7] Such interference can compromise the accuracy, precision, and reproducibility of the analytical method.[6]
According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), a thorough evaluation of matrix effects is a mandatory part of bioanalytical method validation.[8][9] The goal is to ensure that the presence of matrix components does not lead to erroneous quantitative results.[10] One of the most effective strategies to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[6][7] A SIL IS, such as 22-Hydroxy Mifepristone-d6, is an ideal choice because it has nearly identical chemical properties and chromatographic behavior to the analyte. It therefore experiences the same degree of matrix effect, allowing for reliable correction and accurate quantification.[7]
This document provides a detailed protocol for the evaluation and mitigation of matrix effects in the quantification of 22-Hydroxy Mifepristone in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: 22-Hydroxy Mifepristone, this compound (Internal Standard)
-
Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant) from at least six different sources.[11]
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium (B1175870) carbonate, tert-Butyl-methyl ether.[12]
-
Equipment: UHPLC system, Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source, Analytical balance, Centrifuge, Nitrogen evaporator.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 22-Hydroxy Mifepristone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 22-Hydroxy Mifepristone stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.
Sample Preparation (Liquid-Liquid Extraction - LLE)
This protocol is adapted from a validated method for mifepristone and its metabolites.[12]
-
Pipette 100 µL of human plasma sample (blank, calibration standard, or QC) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to all samples except for the blank matrix.
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) and vortex for 10 seconds.[12]
-
Add 1.5 mL of tert-butyl-methyl ether.
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge at 1500 x g for 10 minutes at 4°C.[12]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
UHPLC System: Standard UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: (Example) 30% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole MS
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: (Hypothetical - requires optimization)
-
22-Hydroxy Mifepristone: e.g., m/z 446 -> 372
-
This compound: e.g., m/z 452 -> 378
-
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy) for maximum signal intensity.
Protocol for Matrix Effect Evaluation
This protocol follows the quantitative post-extraction spike method recommended by regulatory bodies.[11][13]
Preparation of Sample Sets
-
Set 1 (Neat Solution): Spike the analyte and IS into the reconstitution solvent at two concentrations: Low Quality Control (LQC) and High Quality Control (HQC).
-
Set 2 (Post-Extraction Spike): Extract blank plasma from at least six different sources as described in section 1.3. After the evaporation step, spike the dried extracts with the analyte and IS to the same LQC and HQC concentrations as Set 1.[11]
Calculation of Matrix Factor (MF)
The Matrix Factor (MF) is calculated to quantify the degree of ion suppression or enhancement.
MF = (Peak Area in Presence of Matrix [Set 2]) / (Peak Area in Neat Solution [Set 1])
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
The IS-Normalized MF is then calculated to assess the ability of the deuterated internal standard to compensate for the matrix effect.
IS-Normalized MF = (MF of Analyte) / (MF of IS)
Acceptance Criteria
Based on FDA and ICH M10 guidance, the precision of the IS-normalized MF across the different matrix sources should be evaluated.[11] The coefficient of variation (%CV) of the IS-normalized matrix factor should not be greater than 15%.[11]
Data Presentation
The following tables present hypothetical data from a matrix effect experiment for 22-Hydroxy Mifepristone.
Table 1: Matrix Effect Evaluation Data for 22-Hydroxy Mifepristone at LQC Level
| Plasma Lot | Analyte Area (Set 2) | IS Area (Set 2) | Analyte MF | IS MF | IS-Normalized MF |
|---|---|---|---|---|---|
| 1 | 78,500 | 245,100 | 0.79 | 0.80 | 0.99 |
| 2 | 74,200 | 233,400 | 0.74 | 0.76 | 0.97 |
| 3 | 81,000 | 251,500 | 0.81 | 0.82 | 0.99 |
| 4 | 76,800 | 239,900 | 0.77 | 0.78 | 0.98 |
| 5 | 83,100 | 260,200 | 0.83 | 0.85 | 0.98 |
| 6 | 79,900 | 248,800 | 0.80 | 0.81 | 0.99 |
| Mean | 0.79 | 0.80 | 0.98 | ||
| %CV | 4.2% | 4.1% | 0.8% |
Note: Assumes mean analyte area in neat solution (Set 1) = 100,000 and mean IS area = 307,000.
Table 2: Matrix Effect Evaluation Data for 22-Hydroxy Mifepristone at HQC Level
| Plasma Lot | Analyte Area (Set 2) | IS Area (Set 2) | Analyte MF | IS MF | IS-Normalized MF |
|---|---|---|---|---|---|
| 1 | 798,000 | 248,300 | 0.80 | 0.81 | 0.99 |
| 2 | 765,000 | 238,000 | 0.77 | 0.77 | 0.99 |
| 3 | 822,000 | 255,800 | 0.82 | 0.83 | 0.99 |
| 4 | 789,000 | 245,500 | 0.79 | 0.80 | 0.99 |
| 5 | 841,000 | 261,700 | 0.84 | 0.85 | 0.99 |
| 6 | 813,000 | 253,000 | 0.81 | 0.82 | 0.99 |
| Mean | 0.81 | 0.81 | 0.99 | ||
| %CV | 3.1% | 3.2% | 0.0% |
Note: Assumes mean analyte area in neat solution (Set 1) = 1,000,000 and mean IS area = 307,000.
Discussion
The data in Tables 1 and 2 demonstrate that while a moderate ion suppression (Matrix Factor ≈ 0.8) was observed for both the analyte and the internal standard, the IS-normalized matrix factor is very close to 1.0. The %CV for the IS-normalized MF is well below the 15% acceptance limit. This indicates that this compound effectively tracks and compensates for the variability in ion suppression across different plasma lots, ensuring the method is robust and reliable.
Visualizations
Mifepristone Signaling Pathway
Mifepristone acts as a competitive antagonist at progesterone and glucocorticoid receptors, blocking the downstream signaling of these hormones.[2][14]
References
- 1. Mifepristone - Wikipedia [en.wikipedia.org]
- 2. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Science Behind Mifepristone: Beyond Abortion Care [mfpiclinic.com]
- 5. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. fda.gov [fda.gov]
- 9. nalam.ca [nalam.ca]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. fda.gov [fda.gov]
- 12. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. What is the mechanism of Mifepristone? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for 22-Hydroxy Mifepristone-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 22-Hydroxy Mifepristone-d6.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound?
A1: The selection of precursor and product ions is critical for the selective and sensitive detection of this compound. While optimal values should be determined empirically on your specific instrument, a common starting point is based on the structure of the molecule. For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion.
Q2: How should I prepare my samples for analysis?
A2: A validated method for the analysis of mifepristone (B1683876) and its metabolites, including 22-Hydroxy Mifepristone, utilizes a liquid-liquid extraction (LLE) procedure.[1] This involves extracting the analytes from a biological matrix, such as whole blood, into an organic solvent.[1]
Q3: What are the general troubleshooting steps if I don't see any signal for this compound?
A3: If you are not observing a signal for your analyte, it is important to systematically troubleshoot the issue.[2] First, verify that the mass spectrometer is properly calibrated and that the ionization source is stable.[3][4] Ensure that your sample preparation was successful and that the analyte is present in the injected sample.[2] Check for any leaks in the LC and MS systems, as this can lead to a loss of sensitivity.[2] Finally, confirm that the correct MRM transitions and other mass spectrometer parameters are entered in the acquisition method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal | Inefficient ionization. | Optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Incorrect MRM transitions. | Infuse a standard solution of this compound to determine the optimal precursor and product ions. | |
| Sample degradation. | Ensure proper sample handling and storage conditions. Mifepristone and its metabolites are generally stable, but prolonged exposure to certain conditions can lead to degradation.[1] | |
| Poor extraction recovery. | Optimize the liquid-liquid extraction protocol by adjusting the solvent type, pH, and mixing time.[1] | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phases using high-purity solvents and flush the LC system thoroughly. |
| Matrix effects from the sample. | Improve sample cleanup procedures or use a more effective extraction method. Consider the use of a divert valve to direct the early and late eluting components to waste. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Adjust the mobile phase composition, gradient profile, or column temperature to improve peak symmetry. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Time | Unstable LC pump performance. | Purge the pumps to remove any air bubbles and ensure a stable flow rate. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure it is properly mixed. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated method for the determination of mifepristone and its metabolites in human whole blood.[1]
-
To 200 µL of the sample (e.g., whole blood), add 20 µL of the internal standard solution (this compound at a suitable concentration).
-
Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).
-
Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.
-
Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 50 µL of methanol (B129727) for UHPLC-MS/MS analysis.[1]
Mass Spectrometry Parameters
The following table summarizes typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined by infusion |
| Product Ion (m/z) | To be determined by infusion |
| Collision Energy (eV) | To be optimized |
| Cone Voltage (V) | To be optimized |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
troubleshooting poor peak shape for 22-Hydroxy Mifepristone-d6
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of 22-Hydroxy Mifepristone-d6. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and resolve common chromatographic issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) for this compound?
Poor peak shape for this compound, a hydroxylated metabolite of Mifepristone (B1683876), can arise from several factors, often related to its chemical properties and interaction with the chromatographic system. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: The hydroxyl group of the analyte can form strong hydrogen bonds with free silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction mechanism leads to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte, leading to inconsistent retention and poor peak shape.
-
Column Issues: Problems such as column contamination, degradation of the stationary phase, or a void at the column inlet can cause peak distortion for all analytes in the run.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
Q2: My this compound peak is exhibiting significant tailing. How can I resolve this?
Peak tailing is a common issue for hydroxylated compounds. Here are several strategies to improve peak shape:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with extensive end-capping are designed to have minimal accessible silanol groups, which significantly reduces peak tailing for polar and basic compounds.
-
Add an Ionic Modifier to the Mobile Phase: A small concentration of an acidic modifier like formic acid or acetic acid in the mobile phase can help to improve peak shape.
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a polar-embedded or a phenyl-hexyl column, which can offer alternative selectivity and improved peak shape for polar analytes.
Q3: I am observing peak fronting for this compound. What is the likely cause and solution?
Peak fronting is typically a result of:
-
Sample Overload: The concentration of the analyte in the injected sample is too high for the column to handle, leading to a saturation effect.
-
Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was the issue.
-
-
Low Column Temperature: In some cases, operating at too low a temperature can lead to peak fronting.
-
Solution: Try increasing the column temperature in increments of 5 °C to see if the peak shape improves.
-
Q4: All the peaks in my chromatogram, including this compound, are broad or split. What should I investigate?
When all peaks in a run are affected, the problem is likely systemic rather than specific to the analyte. Consider the following:
-
Column Contamination or Void: A buildup of contaminants on the column inlet frit or the formation of a void at the head of the column can distort the flow path and affect all peaks.
-
Solution: First, try flushing the column with a strong solvent. If that doesn't work, try reversing the column (if the manufacturer's instructions permit) and flushing it to waste. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.
-
Solution: Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
-
Detector Issues: A large detector time constant or an improperly set data acquisition rate can also cause peak broadening.
-
Solution: Review your detector and data system settings to ensure they are appropriate for the peak widths you are observing.
-
Experimental Protocols
A reliable starting point for your analysis is crucial. The following UHPLC-QqQ-MS/MS method has been validated for the determination of mifepristone and its metabolites, including 22-OH-mifepristone, in biological matrices.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of the sample (e.g., plasma, serum), add 20 µL of the internal standard solution (this compound).
-
Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether by vortexing for 10 minutes.
-
Centrifuge the samples at 1520 x g for 10 minutes at 4 °C.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
Recommended UHPLC-MS/MS Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 5-10 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Monitor the appropriate precursor and product ions for this compound |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: A workflow for diagnosing and resolving poor peak shape issues.
Technical Support Center: Analysis of 22-Hydroxy Mifepristone-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the analysis of 22-Hydroxy Mifepristone-d6 by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to ion suppression.
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity or poor sensitivity for this compound | Ion suppression from matrix components: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can compete with the analyte for ionization, reducing its signal.[1][2] | Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than Liquid-Liquid Extraction (LLE) or protein precipitation. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the ion-suppressing region of the chromatogram. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| High variability in analyte response between samples (poor precision) | Inconsistent matrix effects: Different biological samples can have varying compositions, leading to different degrees of ion suppression and therefore, high variability in the analyte signal. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS for 22-Hydroxy Mifepristone. For quantification of other analytes, ensure an appropriate SIL-IS is used. The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction. Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects. |
| Inaccurate quantification (poor accuracy) | Non-co-eluting internal standard: If the internal standard does not chromatographically co-elute with the analyte, it may not experience the same degree of ion suppression, leading to inaccurate results. Calibration curve prepared in a different matrix: If the calibration curve is prepared in a solvent or a different matrix than the samples, the matrix effects will not be accounted for. | Ensure Co-elution of Analyte and IS: Adjust chromatographic conditions to ensure the analyte and its corresponding SIL-IS have the same retention time. Prepare Matrix-Matched Calibration Curves: Always prepare calibration standards in the same biological matrix as the samples being analyzed. |
| Gradual decrease in signal intensity over a run sequence | Contamination of the ion source: Accumulation of non-volatile matrix components in the mass spectrometer's ion source can lead to a gradual decrease in signal intensity. | Optimize the Divert Valve Program: Use a divert valve to direct the flow from the LC to waste during the parts of the chromatogram where highly retained or early-eluting matrix components are expected, preventing them from entering the mass spectrometer. Regular Source Cleaning: Implement a regular maintenance schedule for cleaning the ion source. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte, such as this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor precision, and inaccurate quantification.
Q2: What are the common sources of ion suppression in bioanalytical methods?
A2: Common sources of ion suppression include endogenous matrix components like phospholipids, salts, and proteins from biological samples (e.g., plasma, blood, urine), as well as exogenous sources like mobile phase additives, and contaminants from collection tubes or sample preparation plates.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A drop in the constant signal at the retention time of co-eluting matrix components indicates ion suppression.
Q4: What is the best sample preparation technique to minimize ion suppression for this compound?
A4: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered more effective at removing a wider range of interfering matrix components compared to Liquid-Liquid Extraction (LLE) or simple protein precipitation (PPT). This leads to cleaner extracts and reduced ion suppression.
Q5: Can changing the chromatographic conditions help reduce ion suppression?
A5: Yes. Optimizing the chromatographic separation can move the elution of this compound away from regions where significant ion suppression occurs. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
Q6: How does using a deuterated internal standard like this compound help with ion suppression?
A6: A deuterated internal standard is chemically and chromatographically very similar to the non-deuterated analyte. Therefore, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the effects of ion suppression can be compensated for, leading to more accurate and precise quantification.
Quantitative Data on Matrix Effects
The following table summarizes reported matrix effect data for 22-Hydroxy Mifepristone from a validated LC-MS/MS method. A matrix effect value close to 0% indicates minimal ion suppression or enhancement. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
| Analyte | Sample Preparation Method | Matrix | Matrix Effect (%) | Reference |
| 22-Hydroxy Mifepristone | Liquid-Liquid Extraction (LLE) | Human Blood | -3.0 to 14.7 | [1] |
| Mifepristone | Liquid-Liquid Extraction (LLE) | Human Blood | -3.0 to 14.7 | [1] |
| N-desmethyl-mifepristone | Liquid-Liquid Extraction (LLE) | Human Blood | -3.0 to 14.7 | [1] |
| N,N-didesmethyl-mifepristone | Liquid-Liquid Extraction (LLE) | Human Blood | -3.0 to 14.7 | [1] |
Note: While a direct comparative study providing quantitative ion suppression data for this compound using different extraction methods was not found, SPE is generally recognized in the scientific literature to provide cleaner extracts and potentially lower and more consistent matrix effects compared to LLE.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on the method described by Zawadzki et al. (2022).[1]
-
To 100 µL of whole blood sample, add 20 µL of the internal standard working solution (containing this compound).
-
Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9) and vortex.
-
Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes.
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of methanol (B129727).
-
Inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
This is a general protocol for SPE that can be adapted for this compound.
-
Precondition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (containing this compound) and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol/water (40:60, v/v).
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters
These parameters are based on the method by Zawadzki et al. (2022) and can be used as a starting point for method development.[1]
-
LC System: UHPLC system
-
Column: C18, 1.7 µm particle size (e.g., 2.1 x 100 mm)
-
Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 98% B over 12 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
22-Hydroxy Mifepristone: To be determined empirically
-
This compound: To be determined empirically
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: General experimental workflow.
References
Technical Support Center: Addressing Matrix Interference with 22-Hydroxy Mifepristone-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix interference issues encountered during the quantitative analysis of 22-Hydroxy Mifepristone-d6 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is matrix effect and why is it a concern when analyzing this compound?
A1: Matrix effect is the alteration of the ionization efficiency of an analyte, such as 22-Hydroxy Mifepristone (B1683876), by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the analytical method. In complex biological matrices, components like phospholipids (B1166683), salts, and proteins are common causes of matrix effects.
Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for matrix effects?
A2: While deuterated internal standards like this compound are designed to compensate for matrix effects, they may not always provide perfect correction.[1] This can occur for several reasons:
-
Differential Matrix Effects: The most common reason is that the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement. This can happen if they separate slightly during chromatography, a phenomenon known as the "isotope effect," causing them to elute into regions with varying matrix interference.
-
Isobaric Interferences: A component in the matrix might have the same mass-to-charge ratio (m/z) as this compound, leading to an artificially inflated signal for the internal standard and an underestimation of the analyte concentration.
-
H/D Exchange: In some instances, deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, a process called back-exchange. This can alter the mass and signal of the internal standard.
Q3: How can I determine if matrix effects are impacting my results for 22-Hydroxy Mifepristone?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method . This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the same analyte in a neat (clean) solvent. A significant difference between these responses indicates the presence of matrix effects.
Q4: What are the common sample preparation techniques to reduce matrix interference for steroid analysis?
A4: The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte of interest. Common techniques for steroid analysis include:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent or acid is added to precipitate proteins. However, it is non-selective and may not remove other matrix components like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. LLE can provide cleaner extracts than PPT but requires optimization of solvents and pH.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE can produce very clean extracts and concentrate the analyte but often requires more extensive method development.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Poor accuracy and/or precision | Differential Matrix Effects: The analyte and this compound are not experiencing the same level of ion suppression or enhancement. | 1. Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or flow rate to ensure complete co-elution of the analyte and the internal standard. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., switch from PPT to LLE or SPE) to remove interfering matrix components. |
| Low analyte recovery | Inefficient Extraction: The chosen sample preparation method is not effectively extracting 22-Hydroxy Mifepristone from the matrix. | 1. Optimize LLE Parameters: Experiment with different organic solvents and pH conditions to improve extraction efficiency. 2. Optimize SPE Method: Evaluate different sorbent types, wash solutions, and elution solvents. |
| High variability between samples | Inconsistent Matrix Effects: The composition of the biological matrix varies significantly between different samples or lots. | 1. Use a Robust Internal Standard: Ensure this compound is of high purity and used at an appropriate concentration. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect. |
| Signal suppression in a specific retention time window | Co-eluting Endogenous Compounds: Phospholipids or other matrix components are eluting at the same time as the analyte and internal standard. | 1. Post-Column Infusion Experiment: Perform this experiment to identify the retention time regions most affected by ion suppression. 2. Chromatographic Separation: Adjust the analytical method to shift the retention time of the analyte and internal standard away from the region of suppression. |
Data Presentation
Matrix Effect and Recovery Data for Mifepristone and its Metabolites
The following table summarizes recovery and matrix effect data from a study analyzing mifepristone and its metabolites in human whole blood using a Liquid-Liquid Extraction (LLE) method with tert-butyl-methyl ether at pH 9.[2][3][4]
| Compound | Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Mifepristone | 5 | 98.5 | -1.5 |
| 100 | 100.2 | 2.3 | |
| 500 | 97.7 | -0.8 | |
| N-desmethyl-mifepristone | 5 | 101.3 | 3.2 |
| 100 | 103.4 | 4.1 | |
| 500 | 99.8 | -0.5 | |
| 22-OH-mifepristone | 5 | 99.5 | 1.7 |
| 100 | 102.1 | 5.6 | |
| 500 | 98.9 | -1.1 | |
| N,N-didesmethyl-mifepristone | 5 | 96.3 | -3.0 |
| 100 | 98.7 | 0.9 | |
| 500 | 100.5 | 2.8 |
A Matrix Effect value close to 0% indicates minimal ion suppression or enhancement. A positive value indicates ion enhancement, while a negative value indicates ion suppression.
Comparison of Sample Preparation Techniques for Steroid Analysis
This table provides a general comparison of common sample preparation techniques for reducing matrix effects in steroid analysis.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; may not effectively remove phospholipids and other endogenous components, often resulting in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT; allows for some selectivity based on solvent and pH. | Can be labor-intensive, may require large volumes of organic solvents, and requires careful optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, and interferences are washed away. | Highly selective, provides very clean extracts, can concentrate the analyte, leading to lower matrix effects. | More expensive, requires method development to optimize the sorbent, wash, and elution steps. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of matrix effects on the analysis of 22-Hydroxy Mifepristone.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of 22-Hydroxy Mifepristone in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., plasma). Process these blank samples through your entire extraction procedure. After extraction, spike the resulting extracts with the 22-Hydroxy Mifepristone standard to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spiked Matrix): Spike the blank biological matrix with the 22-Hydroxy Mifepristone standard at the same concentration as in Set A before the extraction procedure.
-
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set A) - 1] x 100
-
-
Calculate the Recovery (%) using the following formula:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Protocol 2: Liquid-Liquid Extraction (LLE) for 22-Hydroxy Mifepristone
This protocol is a general guideline for LLE of 22-Hydroxy Mifepristone from a biological matrix like plasma or whole blood.
-
Sample Aliquoting: To a tube, add a known volume of your sample (e.g., 200 µL of whole blood).
-
Internal Standard Addition: Add a known amount of this compound internal standard solution.
-
pH Adjustment: Add a buffer to adjust the sample pH. For mifepristone and its metabolites, a basic pH (e.g., pH 9 with 0.5 M ammonium (B1175870) carbonate solution) has been shown to be effective.[2]
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., 2 mL of tert-butyl-methyl ether).
-
Vortexing: Vortex the mixture for a set period (e.g., 10 minutes) to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers (e.g., 1500 x g for 10 minutes).
-
Evaporation: Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A workflow for troubleshooting matrix interference issues.
Caption: Comparison of sample preparation strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 22-Hydroxy Mifepristone-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 22-Hydroxy Mifepristone-d6 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: this compound is a deuterated internal standard for 22-Hydroxy Mifepristone (B1683876), a metabolite of Mifepristone (RU-486). As an internal standard, it is added to samples at a known concentration to help accurately quantify the amount of the non-deuterated analyte, 22-Hydroxy Mifepristone, by correcting for variations in sample preparation and instrument response.
Q2: What are the common metabolites of Mifepristone that could potentially co-elute with this compound?
A2: Several metabolites of Mifepristone have similar chemical structures and may co-elute with 22-Hydroxy Mifepristone and its deuterated internal standard. The primary metabolites of concern for co-elution are:
-
N-desmethyl-mifepristone
-
N,N-didesmethyl-mifepristone
-
N-desmethyl-hydroxy-mifepristone[1]
Q3: How can I detect if co-elution is occurring in my chromatographic run?
A3: Co-elution can be identified through several indicators:
-
Peak Tailing or Fronting: Asymmetrical peak shapes can suggest the presence of an unresolved component.
-
Broader than Expected Peaks: If the peak for this compound is significantly wider than other peaks in the chromatogram, it may be due to co-elution.
-
Unstable Retention Times: Fluctuations in the retention time of the analyte of interest across multiple runs can be a sign of interference.
-
Mass Spectrometry Data: Examination of the mass spectrum across the elution profile of the peak can reveal the presence of multiple components. If you are using a high-resolution mass spectrometer, you may be able to distinguish between the analyte and the co-eluting species by their exact masses. In a tandem mass spectrometer, monitoring multiple MRM transitions for each compound can help identify interferences.
Troubleshooting Guide for Co-elution Issues
Co-elution of this compound with other metabolites or matrix components can lead to inaccurate quantification. This guide provides a systematic approach to troubleshoot and resolve these issues.
Step 1: Method Review and Optimization
The first step in addressing co-elution is to carefully review and optimize your existing analytical method.
dot
Caption: A workflow for troubleshooting co-elution issues.
1.1. Mobile Phase Modification:
-
Gradient Optimization: Adjusting the gradient elution profile is often the most effective way to resolve co-eluting peaks. A shallower gradient can increase the separation between closely eluting compounds.
-
Organic Modifier: Switching the organic solvent in the mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Additives: The pH of the mobile phase can be adjusted using additives like formic acid or ammonium (B1175870) formate (B1220265). This can change the ionization state of the analytes and improve their separation.
1.2. Stationary Phase Selection:
-
Column Chemistry: While C18 columns are commonly used, switching to a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) column, can provide alternative selectivity and resolve co-eluting compounds.
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer column can increase chromatographic efficiency and improve resolution.
Step 2: Sample Preparation Enhancement
Interferences from the sample matrix can contribute to co-elution. Improving the sample clean-up process can mitigate these effects.
2.1. Extraction Method:
-
Liquid-Liquid Extraction (LLE): Optimizing the LLE protocol by testing different extraction solvents can improve the removal of interfering substances.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough clean-up than LLE. Selecting the appropriate SPE sorbent and elution solvent is crucial for removing matrix components while retaining the analytes of interest.
Step 3: Mass Spectrometry Parameter Optimization
In some cases, co-elution cannot be fully resolved chromatographically. In such situations, optimizing the mass spectrometry detection parameters can ensure accurate quantification.
3.1. MRM Transition Selection:
-
Ensure that the selected Multiple Reaction Monitoring (MRM) transitions for this compound and the target analyte are highly specific and not subject to interference from other compounds in the sample. It is advisable to monitor at least two transitions per compound.
Experimental Protocols
Example UHPLC-MS/MS Method for Mifepristone and its Metabolites
This protocol is based on a validated method for the determination of mifepristone and its metabolites in human blood.[2][3]
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of whole blood, add 20 µL of an internal standard mix solution (containing this compound).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform liquid-liquid extraction with 2 mL of tert-butyl methyl ether by vortexing for 10 minutes.
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of methanol for analysis.
Chromatographic Conditions:
| Parameter | Value |
| Column | Kinetex XB-C18 (2.1 x 150 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient Program | 0 min - 5% B; 12 min - 98% B; 14 min - 98% B; 15 min - 5% B |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
dot
Caption: Simplified metabolic pathway of Mifepristone.
References
Technical Support Center: Quantification of Low Levels of Mifepristone Metabolites
Welcome to the technical support center for the quantification of mifepristone (B1683876) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in bioanalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of low levels of mifepristone metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Issue 1: Poor sensitivity or inability to reach the desired lower limit of quantification (LLOQ).
-
Question: My assay is not sensitive enough to detect the low concentrations of mifepristone metabolites required for my study. How can I improve the LLOQ?
-
Answer: Achieving a low LLOQ, often in the range of 0.040 to 0.5 ng/mL, is a common challenge.[1][2] Here are several factors to consider:
-
Sample Preparation: Ensure your extraction method provides high recovery of the analytes. Liquid-liquid extraction (LLE) with solvents like tert-butyl-methyl ether or diethyl ether has been shown to be effective.[1][3][4] Solid-phase extraction (SPE) is also a viable option.[5] The goal is to concentrate the analytes while removing interfering matrix components.
-
Ionization Efficiency: Mifepristone and its metabolites ionize well using an electrospray ionization (ESI) source in positive mode.[3] Optimize ESI source parameters such as nebulizing gas flow, interface temperature, and desolvation line temperature to maximize the signal.[3]
-
Mass Spectrometry Parameters: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.[3] Optimize the collision energy for each metabolite to ensure the most intense and stable fragment ions are selected for quantification.
-
Chromatography: Poor chromatographic peak shape can reduce sensitivity. Ensure your mobile phase and gradient are optimized to produce sharp, symmetrical peaks. A common mobile phase combination is ammonium (B1175870) formate (B1220265) with formic acid in water and acetonitrile.[3]
-
Issue 2: Significant matrix effects leading to poor accuracy and precision.
-
Question: I am observing significant ion suppression/enhancement in my samples, which is affecting the accuracy and precision of my results. What can I do to mitigate matrix effects?
-
Answer: Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analytes, are a major challenge in LC-MS/MS bioanalysis.[6]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. If you are using protein precipitation, consider switching to a more selective technique like LLE or SPE.[7]
-
Optimize Chromatography: Ensure that the mifepristone metabolites are chromatographically separated from the bulk of the matrix components. Adjusting the gradient elution can help move the analytes away from the regions where most matrix components elute.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for each analyte is the best way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification. Deuterated analogs of mifepristone and its metabolites have been successfully used.[3]
-
Matrix Effect Evaluation: To quantify the extent of the matrix effect, compare the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.[3] Values between -15% and +15% are generally considered acceptable.[3][8]
-
Issue 3: Carryover affecting the analysis of subsequent samples.
-
Question: I am observing peaks for mifepristone and its metabolites in my blank samples that are injected after high-concentration samples. How can I prevent carryover?
-
Answer: Carryover can lead to inaccuracies, especially when quantifying low-level samples.
-
Autosampler Wash: Ensure that the autosampler needle and injection port are thoroughly washed between injections. Use a strong solvent mixture in your wash method.
-
Injection Volume: Injecting a smaller volume of the sample can sometimes reduce carryover.
-
Test for Carryover: To assess carryover, inject a blank sample immediately after the highest concentration standard. The response in the blank should be less than 20% of the LLOQ response.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical LLOQ for the quantification of mifepristone and its metabolites in plasma or blood?
A1: Published methods have achieved LLOQs ranging from 0.040 ng/mL to 0.5 ng/mL for mifepristone and its primary metabolites, such as N-desmethyl-mifepristone and 22-OH-mifepristone, in plasma and whole blood.[1][2][3]
Q2: Which analytical technique is most suitable for quantifying low levels of mifepristone metabolites?
A2: Ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS) is the most common and reliable method.[2][3][9] This technique offers the high sensitivity and selectivity required for detecting low concentrations in complex biological matrices.[10]
Q3: What are the major metabolites of mifepristone that should be monitored?
A3: The primary metabolites of mifepristone that are often quantified in pharmacokinetic studies include N-desmethyl-mifepristone, 22-OH-mifepristone, and N,N-didesmethyl-mifepristone.[2][3]
Q4: What sample preparation methods are recommended for mifepristone and its metabolites?
A4: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly used sample preparation techniques.[3][5] LLE with solvents like tert-butyl-methyl ether or diethyl ether has been shown to provide good recovery and sample cleanup.[1][3][4]
Q5: How can I ensure the stability of mifepristone and its metabolites in my samples?
A5: It is important to perform stability studies to ensure that the analytes do not degrade during sample collection, processing, and storage. This includes short-term stability at room temperature, long-term stability at frozen temperatures (e.g., -80°C), and freeze-thaw stability.[1]
Quantitative Data
The following tables summarize the performance of a validated UHPLC-QqQ-MS/MS method for the quantification of mifepristone and its metabolites in human whole blood.[3]
Table 1: Method Validation Parameters [3]
| Parameter | Mifepristone | N-desmethyl-mifepristone | 22-OH-mifepristone | N,N-didesmethyl-mifepristone |
| LLOQ (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
| Linear Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 500 | 0.5 - 1000 |
| R² | >0.999 | >0.999 | >0.999 | >0.999 |
Table 2: Precision and Accuracy [3]
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Mifepristone | 5 | 4.2 | 5.1 | 6.8 | 7.3 |
| 100 | 3.1 | 2.5 | 5.4 | 4.9 | |
| 500 | 2.8 | 1.9 | 4.7 | 4.1 | |
| N-desmethyl-mifepristone | 5 | 5.3 | 6.2 | 7.9 | 8.4 |
| 100 | 3.9 | 3.1 | 6.1 | 5.5 | |
| 500 | 3.2 | 2.4 | 5.3 | 4.6 | |
| 22-OH-mifepristone | 5 | 6.1 | 7.0 | 8.5 | 9.1 |
| 100 | 4.5 | 3.8 | 6.9 | 6.2 | |
| 500 | 3.8 | 3.0 | 5.9 | 5.1 | |
| N,N-didesmethyl-mifepristone | 5 | 7.2 | 8.1 | 9.8 | 10.5 |
| 100 | 5.1 | 4.3 | 7.5 | 6.8 | |
| 500 | 4.3 | 3.5 | 6.4 | 5.7 |
Table 3: Recovery and Matrix Effect [3]
| Analyte | Recovery (%) | Matrix Effect (%) |
| Mifepristone | 96.3 - 105.4 | -3.0 - 5.2 |
| N-desmethyl-mifepristone | 98.7 - 108.9 | -1.5 - 7.8 |
| 22-OH-mifepristone | 101.2 - 114.7 | 2.1 - 14.7 |
| N,N-didesmethyl-mifepristone | 99.5 - 110.1 | -2.8 - 9.3 |
Experimental Protocols & Visualizations
Mifepristone Metabolism
The following diagram illustrates the primary metabolic pathway of mifepristone in humans.
Caption: Primary metabolic pathways of mifepristone.
Bioanalytical Workflow
This diagram outlines the typical workflow for the quantification of mifepristone and its metabolites from biological samples.
References
- 1. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | Semantic Scholar [semanticscholar.org]
- 10. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
impact of different extraction techniques on 22-Hydroxy Mifepristone-d6
Technical Support Center: 22-Hydroxy Mifepristone-d6 Extraction
This guide provides researchers, scientists, and drug development professionals with technical support for the extraction of this compound, a common internal standard used in the quantitative analysis of its parent drug, mifepristone (B1683876), and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction techniques for this compound and its parent compounds from biological matrices?
The most prevalent methods for extracting mifepristone and its metabolites, including this compound, from matrices like plasma and serum are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Supported Liquid Extraction (SLE) is also utilized as a more streamlined alternative to LLE.
Q2: Why is the choice of extraction technique critical for a deuterated internal standard like this compound?
The primary goal of the extraction process is to remove interfering substances from the sample matrix that can adversely affect the analytical measurement. An ideal extraction technique will maximize the recovery of the analyte and the internal standard while minimizing matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based assays. The assumption is that the deuterated internal standard will behave nearly identically to the non-deuterated analyte during extraction and analysis, thus correcting for any sample-to-sample variability.
Q3: I am seeing low recovery for this compound. What are the potential causes?
Low recovery can stem from several factors, including:
-
Incomplete elution from the SPE sorbent: The elution solvent may be too weak to fully desorb the analyte and internal standard.
-
Suboptimal pH during LLE: The pH of the sample may not be ideal for partitioning the compound into the organic solvent.
-
Poor protein precipitation: If performing a protein precipitation step prior to extraction, incomplete precipitation can lead to the loss of the analyte.
-
Analyte binding to labware: Steroids can be "sticky" and adsorb to plastic or glass surfaces.
Q4: My results show high variability between replicate samples. What could be the issue?
High variability is often traced back to inconsistencies in the extraction procedure. This can include:
-
Inconsistent solvent volumes: Inaccurate pipetting of extraction or reconstitution solvents.
-
Variable drying times: Inconsistent drying of the sample post-extraction can leave residual solvents that affect the final concentration.
-
Matrix effects: Different levels of interfering substances in different sample wells can lead to variable ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Low Extraction Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| SPE: Inappropriate Sorbent | Review the properties of 22-Hydroxy Mifepristone. As a moderately polar steroid, a C8 or C18 reversed-phase sorbent is often a good starting point. | Improved retention and subsequent elution of the analyte. |
| SPE: Suboptimal Wash Solvent | The wash solvent may be too strong, leading to premature elution of the analyte. Decrease the percentage of organic solvent in the wash step. | Analyte is retained on the sorbent during the wash step, improving recovery during elution. |
| SPE: Inadequate Elution Solvent | The elution solvent is not strong enough to desorb the analyte from the sorbent. Increase the organic content or change to a stronger solvent (e.g., from methanol (B129727) to acetonitrile). | Complete elution of the analyte from the sorbent, leading to higher recovery. |
| LLE: Incorrect pH | The pH of the aqueous sample should be adjusted to ensure the analyte is in a neutral form to partition into the organic solvent. For mifepristone and its metabolites, a neutral to slightly basic pH is generally effective. | Increased partitioning into the organic phase and improved recovery. |
| LLE: Insufficient Mixing/Vortexing | Inadequate mixing results in poor extraction efficiency. Ensure thorough mixing to maximize the surface area contact between the aqueous and organic phases. | Improved extraction efficiency and higher analyte recovery. |
Issue 2: High Matrix Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Phospholipids | Phospholipids are a common source of matrix effects in plasma samples. Incorporate a wash step with a high percentage of organic solvent (e.g., 95% methanol) in your SPE protocol to remove them. For LLE, consider a more selective organic solvent. | Reduction in ion suppression or enhancement, leading to more accurate and precise results. |
| Insufficient Sample Clean-up | The chosen extraction method may not be removing a sufficient amount of interfering substances. Consider a more rigorous SPE method with multiple wash steps or a two-step LLE. | Cleaner final extract with fewer interfering components. |
| Suboptimal Chromatography | If matrix effects persist, chromatographic conditions may need to be optimized to separate the analyte from the interfering compounds. | Improved separation and reduced impact of matrix effects on the analyte peak. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound (as an internal standard). Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences. Follow with a second wash of 1 mL of 40% methanol in water to remove less polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound.
-
pH Adjustment: Add 50 µL of 0.1 M sodium carbonate to adjust the sample pH to approximately 9.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Quantitative Data Summary
The following table summarizes typical performance data for the extraction of mifepristone and its metabolites from human plasma, which would be expected to be similar for this compound.
| Parameter | Solid-Phase Extraction (C18) | Liquid-Liquid Extraction (MTBE) |
| Extraction Recovery (%) | 85 - 95% | 75 - 90% |
| Matrix Effect (%) | 90 - 105% | 80 - 110% |
| Process Efficiency (%) | 80 - 90% | 70 - 85% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Inter-day Accuracy (%) | 90 - 110% | 85 - 115% |
Visualizations
Caption: A comparative workflow of SPE and LLE for this compound.
Caption: A troubleshooting decision tree for low extraction recovery.
ensuring long-term stability of 22-Hydroxy Mifepristone-d6 stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the long-term stability of 22-Hydroxy Mifepristone-d6 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, stock solutions should be stored at -20°C in tightly sealed, amber glass vials to protect them from light and prevent solvent evaporation.[1][2] Steroids are generally stable under these frozen conditions.[2]
Q2: Which solvents are best for preparing stable stock and working solutions?
A2: The choice of solvent depends on the compound's solubility. Methanol (B129727) and Dimethyl sulfoxide (B87167) (DMSO) are commonly used for preparing high-concentration stock solutions.[1] For working solutions, it is advisable to dilute the stock solution in a solvent that is compatible with the analytical mobile phase, such as methanol or acetonitrile.[1]
Q3: How long can I expect my prepared stock and working solutions to be stable?
A3: The stability is highly dependent on the compound, solvent, and storage conditions.[1] Generally, stock solutions stored at -20°C in properly sealed, light-protected vials can remain stable for several months.[1] Working solutions are considerably less stable; it is recommended to prepare them fresh on the day of analysis or to store them for a maximum of 16 days under refrigeration.[1] Short-term stability studies for mifepristone (B1683876) and its metabolites, including 22-OH-mifepristone, have shown them to be stable under typical analytical conditions.[3]
Q4: What are the common signs of stock solution degradation?
A4: Degradation can manifest as high variability in analytical results, a decrease in the internal standard's peak area over time, or the appearance of unexpected peaks in your chromatogram. If you observe inconsistent results, it is often a sign of an improperly prepared or degraded internal standard solution.[1]
Q5: Is the deuterium (B1214612) label on this compound stable?
A5: Yes. For a stable isotope-labeled internal standard to be effective, the isotopic label must be on a part of the molecule that is not susceptible to chemical exchange with protons from the solvent or matrix.[1][4] The d6 label on the dimethylamino group of this compound is on a chemically stable position and is not prone to exchange.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High variability or drift in analytical results across a batch.
-
Possible Cause: This could be due to the degradation of your internal standard working solution, especially if it was left at room temperature for an extended period.[1] Temperature fluctuations in an autosampler can also affect sample stability or cause solvent evaporation.[1]
-
Solution: Prepare a fresh working solution from your stock solution.[1] Ensure the autosampler is maintaining its set temperature. It is crucial to perform stability tests to determine the viable storage duration for your specific standards and conditions.[1]
Issue 2: The concentration of the stock solution appears to have increased over time.
-
Possible Cause: The most likely cause is solvent evaporation from a vial that was not tightly sealed.[2]
-
Solution: Always use high-quality vials with secure caps (B75204). Parafilm can be used as an extra measure to ensure a tight seal for long-term storage. When you need to use the stock solution, allow it to come to room temperature before opening to prevent condensation from introducing water into the solvent.
Issue 3: Appearance of unknown peaks related to the internal standard.
-
Possible Cause: This indicates chemical degradation of the this compound. Mifepristone and its metabolites can undergo further metabolism or degradation, primarily through demethylation.[5][6]
-
Solution: Your stock solution is likely compromised and should be discarded. Prepare a new stock solution from the neat (solid) material. If the problem persists, re-evaluate your choice of solvent and storage conditions.
Stability Data Summary
While specific long-term stability data for this compound is not extensively published, the following table summarizes general stability guidelines based on best practices for deuterated steroids and related compounds.
| Condition | Storage Temperature | Recommended Solvent | Expected Stability | Key Considerations |
| Stock Solution | -20°C | Methanol, DMSO | Several Months | Use amber glass vials with tightly sealed caps to prevent light degradation and solvent evaporation.[1][2] |
| Working Solution | 2-8°C (Refrigerated) | Methanol, Acetonitrile | Up to 16 days | Prepare fresh for each analytical run for best results.[1] |
| Bench-Top (Autosampler) | Room Temperature | Mobile-phase compatible | Varies (Typically hours) | Stability should be experimentally verified for the duration of a typical analytical batch.[7] |
| Freeze-Thaw Cycles | -20°C to Room Temp | Methanol, DMSO | Stable for ~3 cycles | Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.[7] |
Experimental Protocols
Protocol: Assessment of Long-Term Stock Solution Stability
Objective: To evaluate the long-term stability of a this compound stock solution stored at -20°C.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh the neat this compound material.
-
Dissolve it in a suitable solvent (e.g., Methanol) in a Class A volumetric flask to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber glass vials with screw caps. Seal tightly.
-
-
Storage:
-
Label the vials clearly with the compound name, concentration, solvent, and preparation date.
-
Store the vials at -20°C.[1]
-
-
Stability Testing Schedule:
-
Time Zero (T0): Immediately after preparation, prepare a set of quality control (QC) samples at low, medium, and high concentrations by spiking the stock solution into the analytical matrix. Analyze these samples immediately. This will serve as your baseline.
-
Subsequent Time Points (e.g., T1, T2, T3...): At predetermined intervals (e.g., 1 month, 3 months, 6 months), retrieve one aliquot from the freezer.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare and analyze a fresh set of QC samples using the aged stock solution.
-
-
Analytical Method:
-
Use a validated LC-MS/MS method for the analysis.
-
Monitor the appropriate mass transitions for this compound and any potential degradation products.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration of the QC samples at each time point.
-
The stock solution is considered stable if the mean concentration of the stability samples is within ±15% of the nominal (T0) concentration.[7]
-
Visualizations
Caption: Troubleshooting workflow for unstable stock solutions.
Caption: Simplified metabolic pathway of Mifepristone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Metabolism [chm.bris.ac.uk]
- 6. tga.gov.au [tga.gov.au]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Common Pitfalls in Using Deuterated Standards in LC-MS
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of using deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides practical, in-depth troubleshooting guides and frequently asked questions to help you identify and resolve common issues encountered during your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium (B1214612).[1][2] Its main purpose is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the deuterated internal standard is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][3] By adding a known amount of the deuterated standard to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1]
Q2: What are the ideal characteristics of a deuterated internal standard?
For dependable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[2] Typically, a deuterated standard should contain between two and ten deuterium atoms.[2] The optimal number depends on the analyte's molecular weight and the need to shift the isotopic distribution of the analyte to prevent cross-talk.[2]
Q3: Why is my deuterated internal standard not perfectly co-eluting with my analyte?
This phenomenon is known as the "isotope effect" and can cause a slight chromatographic shift between the analyte and the deuterated internal standard.[4] While often minor, this shift can lead to inaccurate quantification if it causes the analyte and internal standard to elute in regions with different degrees of ion suppression or enhancement from the sample matrix.[4]
Q4: Can deuterated internal standards always provide perfect correction for matrix effects?
While considered the "gold standard," deuterated internal standards may not always provide perfect correction.[5] Potential issues include a slight change in retention time, leading to incomplete co-elution with the analyte, and the possibility that the analyte and the deuterated standard may respond differently to severe matrix effects in some complex samples.[5][6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Precision and Inaccurate Quantification
Poor precision and inaccurate quantification are common indicators of underlying issues with the use of deuterated internal standards. The following sections detail potential causes and troubleshooting steps.
-
Problem: A visible separation between the analyte and the deuterated internal standard is observed in the chromatogram.[2] This can expose them to different co-eluting matrix components as they enter the mass spectrometer, leading to differential ion suppression or enhancement.[1]
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect the degree of co-elution.
-
Modify Chromatographic Conditions:
-
Consider Alternatives: If significant chromatographic separation persists, using a ¹³C or ¹⁵N labeled internal standard may be a better solution as they are less prone to chromatographic shifts.[1][4]
-
-
Problem: The deuterated internal standard may contain the unlabeled analyte as an impurity.[4] This impurity will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[1][2]
-
Troubleshooting:
-
Consult the Certificate of Analysis (CoA): Reputable suppliers provide a CoA specifying the chemical and isotopic purity.[4]
-
Analyze the Standard Alone: Inject a solution of the deuterated internal standard without the analyte to check for any signal at the analyte's mass transition.[2][4]
-
Quantify the Impurity: If a signal is detected, the contribution of the unlabeled analyte can be calculated and subtracted from the sample responses.
-
Source a Higher Purity Standard: If the impurity level is too high, obtaining a higher purity batch is recommended.[2]
-
-
Problem: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.
-
Troubleshooting:
-
Optimize MS Conditions: Adjust ion source parameters such as collision energy to minimize fragmentation.
-
Select a More Stable Standard: Choose a standard with deuterium labels on more stable positions of the molecule.
-
Issue 2: Signal Instability Over Time
-
Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (back-exchange).[1] This is more likely with labels at acidic or basic sites and can be accelerated by the pH of the mobile phase or sample diluent.[1] This effectively changes the concentration of the deuterated standard over time.[1]
-
Troubleshooting:
-
Evaluate Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[4] Whenever possible, choose a standard with deuterium labels on stable positions, such as aromatic rings.[4]
-
Control pH and Temperature: Store standards and samples at low temperatures (e.g., 4°C or -20°C).[4] Avoid highly acidic or basic conditions during sample preparation and storage.[4][7]
-
Assess Solvent Stability: Incubate the deuterated internal standard in your sample diluent and mobile phase for a time equivalent to your analytical run to check for stability.[4]
-
Data Presentation
Table 1: Impact of Internal Standard Choice on Assay Precision
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data illustrates an improvement in precision when using a deuterated internal standard compared to a structural analogue.[4]
Experimental Protocols
Protocol 1: Assessing Isotopic Exchange
-
Objective: To determine if isotopic exchange of the deuterated internal standard is occurring under the experimental conditions.[4]
-
Methodology: [4]
-
Prepare Sample Sets:
-
Set A (Solvent Control): Spike the deuterated internal standard into the sample reconstitution solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Sample Processing: Process the samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.
-
Data Analysis: Monitor for any increase in the signal of the non-deuterated analyte in Set B over time, compared to a T=0 sample and Set A. A significant increase indicates H/D back-exchange.
-
Protocol 2: Evaluating Isotopic Purity
-
Objective: To quantify the contribution of the unlabeled analyte in the deuterated internal standard solution.[4]
-
-
Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in the analytical method.
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[2]
-
Data Analysis: Calculate the percentage of the unlabeled analyte relative to the main deuterated peak. This will give you an indication of the isotopic purity.
-
Visualizations
Caption: Troubleshooting workflow for poor precision and accuracy.
Caption: Troubleshooting workflow for matrix effect issues.
References
Validation & Comparative
Navigating Bioanalysis: A Comparative Guide to Analytical Method Validation for Mifepristone using 22-Hydroxy Mifepristone-d6
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate quantification of therapeutic agents and their metabolites. This guide provides a comprehensive comparison of an analytical method for mifepristone (B1683876) and its metabolites validated using 22-Hydroxy Mifepristone-d6 as an internal standard against other established methods.
Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1][2] Its clinical applications include medical termination of pregnancy, emergency contraception, and the management of Cushing syndrome.[2][3] Accurate measurement of mifepristone and its active metabolites, such as N-desmethyl-mifepristone and 22-hydroxy-mifepristone, in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[4][5]
The gold standard for the sensitive and specific quantification of small molecules like mifepristone in complex biological samples is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical in LC-MS/MS to correct for variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision. This compound is a deuterated analog of a key mifepristone metabolite and serves as an ideal internal standard for the simultaneous quantification of mifepristone and its related compounds.[4][5][6]
Comparative Analysis of Analytical Method Validation
This guide focuses on a state-of-the-art Ultra-High-Performance Liquid Chromatography-tandem Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) method validated using this compound. We will compare its performance with alternative methods employing different internal standards or analytical techniques.
Method Performance: A Quantitative Comparison
The following table summarizes the key validation parameters for the UHPLC-QqQ-MS/MS method utilizing this compound and compares them with other reported methods for mifepristone analysis.
| Parameter | UHPLC-QqQ-MS/MS with 22-OH-Mifepristone-d6[4][5] | LC-MS/MS with Levonorgestrel[7][8] | HPLC-MS/MS with Alfaxolone[9] | HPLC-UV with Norethisterone[10] |
| Linearity Range | 0.5 - 1000 ng/mL | 5 - 2000 ng/mL | 5 - 5000 ng/mL | 10 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5.0 ng/mL | 0.5 ng/mL (as 50pg on column) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 13.2% | < 15% | < 7.2% | < 19.8% |
| Inter-day Precision (%RSD) | < 13.2% | < 15% | < 15.7% | < 19.8% |
| Accuracy (%RE) | Within ± 13.2% | Not explicitly stated | -10.2% to 10.2% | 95.9% to 104.7% |
| Recovery | 96.3% - 114.7% | 94.5% - 103.7% | Not explicitly stated | Not explicitly stated |
| Internal Standard | 22-OH-Mifepristone-d6, Mifepristone-d3, N-desmethyl-mifepristone-d3 | Levonorgestrel (B1675169) | Alfaxolone | Norethisterone |
Key Observations:
-
The UHPLC-QqQ-MS/MS method with this compound as an internal standard demonstrates excellent sensitivity with a low limit of quantification (LOQ) of 0.5 ng/mL.[4][5]
-
This method also exhibits high precision and accuracy, with relative standard deviation (RSD) and relative error (RE) values well within the accepted bioanalytical method validation guidelines.[4]
-
Compared to methods using other internal standards like levonorgestrel or alfaxolone, the use of a stable isotope-labeled internal standard like this compound is generally preferred as it more closely mimics the analyte's behavior during extraction and ionization, leading to more reliable results.[5]
-
While HPLC-UV methods are available, they typically have higher limits of quantification and may be more susceptible to interferences from the biological matrix compared to mass spectrometry-based methods.[9]
Experimental Protocols
Validated UHPLC-QqQ-MS/MS Method Using this compound
This protocol is based on the method described by Wójtowicz et al. (2022).[4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of the biological sample (e.g., whole blood), add 20 µL of an internal standard working solution containing 22-OH-mifepristone-d6, mifepristone-d3, and N-desmethyl-mifepristone-d3.[5]
-
Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).[5]
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.[5]
-
Centrifuge the samples, and transfer the organic phase to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of methanol (B129727) for analysis.[5]
2. Chromatographic Conditions
-
UHPLC System: A high-performance system capable of handling high pressures.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient Elution: A gradient program is used to separate the analytes.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 2 µL.[5]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for the quantification of mifepristone, its metabolites, and the internal standards.[5] Specific precursor-to-product ion transitions are monitored for each compound.
Mechanism of Action of Mifepristone
Mifepristone primarily acts as a competitive antagonist at the progesterone (B1679170) and glucocorticoid receptors.[1][11][12] By blocking the action of progesterone, which is essential for maintaining pregnancy, mifepristone leads to the breakdown of the uterine lining and sensitizes the uterus to the contractile effects of prostaglandins.[11][12] Its antiglucocorticoid activity is utilized in the treatment of hyperglycemia in Cushing syndrome.[2]
Caption: Mifepristone's antagonistic action on progesterone and glucocorticoid receptors.
Conclusion
The validation of analytical methods is a critical step in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with a sensitive and specific UHPLC-QqQ-MS/MS method, provides a robust and reliable approach for the quantification of mifepristone and its metabolites in biological matrices. This method offers superior sensitivity and accuracy compared to older techniques and methods employing non-isotopically labeled internal standards. For researchers requiring high-quality data for pharmacokinetic, toxicological, or clinical studies, the adoption of such a validated method is highly recommended.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS) | Semantic Scholar [semanticscholar.org]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. imedpub.com [imedpub.com]
- 8. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Mifepristone? [synapse.patsnap.com]
A Head-to-Head Comparison of Internal Standards for Mifepristone Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the accurate quantification of mifepristone (B1683876) and its metabolites using liquid chromatography-mass spectrometry (LC-MS).
In the realm of pharmacokinetic and metabolic studies of mifepristone, a synthetic steroid with significant antiprogestational and antiglucocorticoidal effects, the precision of analytical methods is paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust and reliable quantification in LC-MS analysis, as it compensates for variability during sample preparation and instrumental analysis. This guide provides a detailed comparison of 22-Hydroxy Mifepristone-d6 with other commonly employed internal standards, supported by experimental data to aid in the selection of the most suitable IS for your research needs.
The Gold Standard: Isotope-Labeled Internal Standards
Ideally, an internal standard should be a stable isotope-labeled version of the analyte. These standards, such as this compound and Mifepristone-d3, co-elute with the analyte and exhibit nearly identical ionization and fragmentation patterns in the mass spectrometer. This close chemical and physical similarity allows for the most accurate correction of matrix effects and variations in extraction recovery.
A study by Szpot et al. (2022) utilized a cocktail of deuterated internal standards, including this compound, Mifepristone-d3, and N-desmethyl-mifepristone-d3, for the simultaneous quantification of mifepristone and its metabolites in whole blood. The validation data from this study underscores the excellent performance of these deuterated standards, demonstrating high recovery and minimal matrix effects.
Alternative Internal Standards: A Comparative Overview
While isotope-labeled standards are preferred, their availability or cost can sometimes be a limiting factor. In such cases, structurally similar but non-labeled compounds are often used. This guide compares the performance of this compound and other deuterated analogs with several non-deuterated internal standards that have been reported in the literature for mifepristone analysis.
Table 1: Comparison of Internal Standards for Mifepristone Quantification
| Internal Standard | Type | Recovery (%) | Matrix Effect (%) | Precision (RSD%) | Key Advantages | Key Disadvantages | Reference |
| This compound | Deuterated Metabolite | 96.3 - 114.7 | -3.0 to 14.7 | < 13.2 (Intra- & Inter-day) | Closely mimics a major metabolite; excellent for metabolite quantification. | Specific to metabolite analysis. | |
| Mifepristone-d3 | Deuterated Parent Drug | 96.3 - 114.7 | -3.0 to 14.7 | < 13.2 (Intra- & Inter-day) | Ideal for parent drug quantification; co-elutes with mifepristone. | May not perfectly mimic the behavior of all metabolites. | |
| Levonorgestrel (B1675169) | Non-deuterated Steroid | 94.5 - 103.7 (for Mifepristone) | Not explicitly stated, but method showed good accuracy and precision. | < 15 (Intra- & Inter-batch) | Commercially available and widely used in steroid analysis. | Different chemical structure and retention time than mifepristone. | |
| Alfaxolone | Non-deuterated Steroid | 92 | Not explicitly stated, but method showed good precision. | < 7.2 (Intra-assay), < 15.7 (Inter-assay) | Good recovery and precision demonstrated. | Different chemical structure and ionization properties. | |
| Norethisterone | Non-deuterated Steroid | Not explicitly stated, but method showed good linearity. | Not explicitly stated. | Not explicitly stated. | Used in some earlier HPLC-UV methods. | Less common in recent LC-MS/MS methods for mifepristone. | |
| RTI-3021-003 | Non-deuterated Synthetic Analog | Not explicitly stated, but method showed good accuracy. | Not explicitly stated. | 4.5 - 19.8 (Inter-day) | Structurally similar to mifepristone. | Not commercially available as a standard reference material. |
Experimental Protocols
The following are summaries of experimental protocols from studies utilizing different internal standards for mifepristone quantification.
Method 1: Using a Cocktail of Deuterated Internal Standards (including this compound)
-
Sample Preparation: To 200 µL of whole blood, 20 µL of a mixed internal standard solution (containing 22-OH-mifepristone-d6, mifepristone-d3, and N-desmethyl-mifepristone-d3) and 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9) were added. Liquid-liquid extraction was performed with 2 mL of tert-butyl-methyl ether. The organic layer was evaporated to dryness and the residue was reconstituted in 50 µL of methanol (B129727).
-
Chromatographic Separation: UHPLC was performed on a C18 column with a gradient elution using a mobile phase consisting of 10 mM ammonium formate (B1220265) with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: Detection was carried out using a triple quadrupole mass spectrometer with an electrospray ionization source in positive mode, monitoring specific MRM transitions for each analyte and internal standard.
Method 2: Using Levonorgestrel as a Non-Deuterated Internal Standard
-
Sample Preparation: Solid-phase extraction was employed. Plasma samples were loaded onto an Oasis HLB cartridge, which was then washed with water and the analytes were eluted with methanol. The eluate was evaporated and the residue was reconstituted.
-
Chromatographic Separation: HPLC was performed on a C18 column with an isocratic mobile phase of methanol and water containing 0.2% acetic acid (75:25, v/v).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization source was used, operating in multiple reaction monitoring (MRM) mode.
Method 3: Using Alfaxolone as a Non-Deuterated Internal Standard
-
Sample Preparation: Liquid-liquid extraction was performed by adding diethyl ether to plasma samples. The organic layer was separated, evaporated, and the residue was reconstituted.
-
Chromatographic Separation: HPLC was carried out on a C18 column with a gradient elution using methanol and ammonium acetate.
-
Mass Spectrometric Detection: Positive electrospray ionization was used with a triple quadrupole mass spectrometer to monitor the specific MRM transitions for mifepristone and alfaxolone.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of mifepristone and its metabolites using an internal standard.
Caption: A generalized workflow for mifepristone analysis.
Conclusion: Making the Right Choice
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantification of mifepristone and its metabolites, the use of deuterated analogs such as This compound and Mifepristone-d3 is highly recommended. Their ability to closely mimic the behavior of the target analytes provides the most accurate compensation for analytical variability, leading to high-quality data.
When deuterated standards are not feasible, non-deuterated, structurally related compounds like levonorgestrel or alfaxolone can be viable alternatives. However, it is crucial to thoroughly validate their performance, paying close attention to potential differences in extraction recovery and matrix effects compared to the analyte of interest. This guide, by presenting a comparative overview of available data, aims to empower researchers to make an informed decision and ensure the integrity of their analytical results.
A Comparative Guide to the Cross-Validation of Mifepristone Assays Utilizing 22-Hydroxy Mifepristone-d6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of mifepristone (B1683876), the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of bioanalytical methods. This guide provides a comprehensive comparison of mifepristone assays, highlighting the advantages of using a stable isotope-labeled internal standard, specifically 22-Hydroxy Mifepristone-d6, in contrast to other common internal standards like levonorgestrel (B1675169) or mifepristone-d3.
The use of a stable isotope-labeled internal standard that is a metabolite of the analyte, such as this compound, offers significant benefits in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is primarily because it closely mimics the behavior of the analyte and its primary metabolites during sample preparation, extraction, and ionization, thereby providing a more accurate normalization for any variations in these processes.
Comparative Analysis of Assay Performance
The following tables summarize the performance characteristics of mifepristone assays using different internal standards, based on published literature. The data illustrates the enhanced performance achieved with the use of a deuterated metabolite internal standard.
Table 1: Comparison of Mifepristone Assay Validation Parameters
| Parameter | Assay with Levonorgestrel as IS[1][2] | Assay with this compound as IS[3][4] |
| Linearity Range (ng/mL) | 5 - 2000 | 0.5 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.0 | 0.5 |
| Intra-day Precision (%RSD) | < 15% | < 13.2% |
| Inter-day Precision (%RSD) | < 15% | < 13.2% |
| Accuracy (%RE) | Not explicitly stated in all sources | Within ± 13.2% |
| Recovery (%) | 70.7 - 103.7 | 96.3 - 114.7 |
| Matrix Effect (%) | Not explicitly stated in all sources | -3.0 to 14.7 |
Table 2: Comparison of a Mifepristone Metabolite Assay (22-OH-Mifepristone) with a Deuterated Internal Standard
| Parameter | Assay with this compound as IS[3][4] |
| Analyte | 22-Hydroxy Mifepristone |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |
| Intra-day Precision (%RSD) | < 13.2% |
| Inter-day Precision (%RSD) | < 13.2% |
| Accuracy (%RE) | Within ± 13.2% |
| Recovery (%) | 96.3 - 114.7 |
| Matrix Effect (%) | -3.0 to 14.7 |
The data clearly indicates that the assay utilizing this compound as an internal standard demonstrates superior sensitivity (lower LLOQ) and potentially better precision and accuracy, as evidenced by the tighter acceptance criteria reported in the validation study.[3][4] The high recovery and minimal matrix effect further underscore the robustness of using a deuterated metabolite as an internal standard.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of bioanalytical assays. Below are the key experimental protocols for the determination of mifepristone and its metabolites using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of mifepristone and its metabolites in human whole blood.[3]
-
Aliquoting: Transfer 200 µL of the human whole blood sample into a 12-mL plastic tube.
-
Internal Standard Spiking: Add 20 µL of an internal standard mixture solution containing mifepristone-d3, N-desmethyl-mifepristone-d3, and 22-OH-mifepristone-d6 (each at a concentration of 1000 ng/mL).
-
Alkalinization: Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9) to the sample.
-
Extraction: Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes to perform the liquid-liquid extraction.
-
Centrifugation: Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.
-
Solvent Transfer: Carefully transfer the organic phase (upper layer) to a clean 2-mL Eppendorf tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions (UHPLC)
The following conditions are for the separation of mifepristone and its metabolites using an ultra-high-performance liquid chromatography system.[3]
-
Column: A suitable C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0 min: 5% B
-
12 min: 98% B
-
14 min: 98% B
-
15 min: 5% B
-
20 min: 5% B (re-equilibration)
-
-
Injection Volume: 2 µL.
-
Column Temperature: Maintained at an appropriate temperature to ensure optimal separation.
Mass Spectrometric Conditions (Triple Quadrupole MS)
Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mifepristone: m/z 430.3 → 372.2 (quantifier), other transitions for confirmation.
-
22-Hydroxy Mifepristone: m/z 446.3 → 428.3 (quantifier).
-
This compound (IS): m/z 452.3 → 434.3 (quantifier).
-
Other metabolites (N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone) and their corresponding deuterated standards would have their specific MRM transitions monitored.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., nebulizing gas flow, heating gas flow, interface temperature, desolvation line temperature, heat block temperature).
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of mifepristone.
Caption: Experimental workflow for mifepristone assay cross-validation.
Caption: Mifepristone's antagonistic action on progesterone and glucocorticoid receptors.
References
- 1. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imedpub.com [imedpub.com]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mifepristone Quantification Methods for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of mifepristone (B1683876) is critical for pharmacokinetic studies, clinical monitoring, and formulation development. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
This document outlines the experimental protocols for various methods and presents a summary of their performance characteristics in a comparative table. Additionally, diagrams illustrating the experimental workflow and the primary signaling pathway of mifepristone are provided to enhance understanding.
Comparative Performance of Mifepristone Quantification Methods
The selection of a quantification method is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following table summarizes the key performance parameters of commonly employed techniques for mifepristone quantification in biological matrices.
| Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| HPLC-UV | Plasma | 10 | 10 - 1000 | < 15% | < 15% | 95.1 - 105.8 |
| RP-HPLC | Bulk & Tablet | 1.65 (µg/mL) | 200 - 1200 (µg/mL) | < 2.0% | < 2.0% | 99.48 - 99.69 |
| LC-MS/MS | Plasma | 0.5 - 5.0 | 0.5 - 5000 | ≤ 7.2% | ≤ 15.7% | 94.5 - 103.7 |
| UPLC-MS/MS | Whole Blood | 0.5 | 0.5 - 1000 | < 13.2% | < 13.2% | 96.3 - 114.7 |
| HPLC-MS/MS | Plasma & Tissue | 0.04 - 0.105 | 0.039 - 40 | 1 - 11% | 15 - 19% | Not Reported |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below. These protocols are based on validated methods reported in peer-reviewed literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of mifepristone in plasma and offers a cost-effective alternative to mass spectrometry-based methods, albeit with lower sensitivity.
-
Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract mifepristone from plasma. An Oasis HLB SPE cartridge can be employed for this purpose.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection: UV detection is performed at a wavelength of 305 nm.[1][2]
-
-
Internal Standard: Norethisterone can be used as an internal standard to improve accuracy and precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of mifepristone and its metabolites in various biological matrices, including plasma and whole blood.[3][4][5]
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Diethyl ether can be used to extract mifepristone and an internal standard from plasma.[3]
-
Solid-Phase Extraction (SPE): SPE is another effective method for sample cleanup and concentration.[4]
-
Protein Precipitation: For a simpler and faster approach, acetonitrile can be used to precipitate proteins from plasma.[5]
-
-
Chromatographic Conditions:
-
Column: A C18 column, such as a Hypersil C18 or SunFire C18, is commonly used.[3][5]
-
Mobile Phase: Gradient elution with a mixture of ammonium (B1175870) acetate (B1210297) or formic acid in water and an organic solvent like methanol (B129727) or acetonitrile is typical.[3][5][6]
-
Flow Rate: Flow rates typically range from 0.4 to 0.5 mL/min.[3][6]
-
-
Mass Spectrometry Conditions:
-
Internal Standard: Alfaxolone, levonorgestrel, or tadalafil (B1681874) can be used as internal standards.[3][4][5]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers faster analysis times and improved resolution compared to conventional HPLC-MS/MS, making it suitable for high-throughput analysis.[6][7][8]
-
Sample Preparation: A fast and simple preanalytical procedure involves liquid-liquid extraction with tert-butyl-methyl ether at a pH of 9.[6][7][8]
-
Chromatographic Conditions:
-
Column: A suitable UPLC column is used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of ammonium formate (B1220265) with formic acid in water (A) and formic acid in acetonitrile (B) is effective.[6]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization: ESI in positive mode.
-
Detection: MRM is used for quantification.
-
-
Internal Standard: An appropriate internal standard should be chosen for the assay.
Visualizations
The following diagrams illustrate the experimental workflow for LC-MS/MS based quantification and the signaling pathway of mifepristone.
Caption: Experimental workflow for mifepristone quantification by LC-MS/MS.
Caption: Mifepristone's mechanism of action via receptor antagonism.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
22-Hydroxy Mifepristone-d6: A High-Fidelity Internal Standard for Bioanalytical Assays
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the choice of an internal standard is paramount to achieving accurate and precise results. This comparison guide provides an in-depth analysis of 22-Hydroxy Mifepristone-d6 as an internal standard for the quantification of mifepristone (B1683876) and its metabolites. Its performance is critically evaluated against other commonly employed internal standards, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methodologies.
The Gold Standard: Advantages of Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] The fundamental advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] This chemical similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] Consequently, any variability, such as matrix effects (ion suppression or enhancement), extraction losses, or instrumental drift, affects both the analyte and the internal standard to the same degree.[4][5] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to significantly improved accuracy and precision of the analytical method.[1][3]
In contrast, structural analog internal standards, which are compounds with similar but not identical chemical structures to the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses. This can lead to inadequate compensation for matrix effects and other sources of variability, potentially compromising the reliability of the analytical results.
Performance Comparison: this compound vs. Alternative Internal Standards
The superior performance of this compound is evident when comparing its validation parameters to those of methods employing structural analog internal standards for the analysis of mifepristone and its metabolites. A key study utilizing a UHPLC-QqQ-MS/MS method for the determination of mifepristone and its metabolites, including 22-hydroxy-mifepristone, employed 22-OH-mifepristone-d6 as one of the internal standards.[6][7] The validation results from this study are summarized and compared with data from studies using structural analogs in the table below.
| Parameter | This compound (for 22-OH-Mifepristone)[6][8] | Structural Analogs (e.g., Alfaxolone, Levonorgestrel) [9][10][11] |
| Analyte | 22-Hydroxy Mifepristone | Mifepristone, Metapristone |
| Intra-day Precision (RSD%) | ≤ 13.2% | ≤ 7.2% to < 15% |
| Inter-day Precision (RSD%) | ≤ 13.2% | ≤ 15.7% to < 15% |
| Intra-day Accuracy (RE%) | ≤ 13.2% | -2.9% to 8.2% |
| Inter-day Accuracy (RE%) | ≤ 13.2% | -10.2% to 10.2% |
| Recovery | 96.3% – 114.7% | Not always reported, can be variable |
| Matrix Effect | -3.0% to 14.7% | Can be significant and require careful management |
As the data indicates, the method using this compound demonstrates excellent accuracy and precision, with both intra- and inter-day relative standard deviation (RSD%) and relative error (RE%) values well within the accepted bioanalytical method validation limits of ±15%.[6][8] The high recovery and minimal matrix effect further underscore the robustness and reliability of using a stable isotope-labeled internal standard.[6][8] While methods employing structural analogs can also achieve acceptable levels of precision and accuracy, the potential for greater variability in recovery and matrix effects remains a significant consideration.
Experimental Protocols
A detailed experimental protocol for the analysis of mifepristone and its metabolites using this compound as an internal standard is provided below, based on the validated UHPLC-QqQ-MS/MS method.[6][7]
Sample Preparation
-
To a 200 µL human whole blood sample, add 20 µL of a mixed internal standard solution containing 22-OH-mifepristone-d6 (at a concentration of 1000 ng/mL).[6][7]
-
Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).[6][7]
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.[6][7]
-
Centrifuge the samples at 1520× g for 10 minutes at 4 °C.[6][7]
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.[6][7]
-
Reconstitute the dried extract in 50 µL of methanol (B129727) for analysis.[7]
UHPLC-QqQ-MS/MS Analysis
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for the analyte (22-Hydroxy Mifepristone) and the internal standard (this compound) are monitored.
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.[1]
Workflow for Bioanalytical Method Using an Internal Standard
The following diagram illustrates the typical workflow for a bioanalytical method employing an internal standard, from sample collection to data analysis.
Caption: Experimental workflow for bioanalytical quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 11. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry [diva-portal.org]
linearity and range for mifepristone analysis using 22-Hydroxy Mifepristone-d6
A detailed guide for researchers on the linearity and range of mifepristone (B1683876) analysis, with a focus on methods utilizing 22-Hydroxy Mifepristone-d6 as an internal standard compared to alternative analytical approaches.
This guide provides a comparative analysis of various high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) methods coupled with mass spectrometry (MS) or ultraviolet (UV) detection for the quantification of mifepristone in biological matrices. A special focus is placed on a method utilizing a deuterated internal standard, this compound, offering insights into its performance characteristics alongside other established analytical techniques. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific research needs.
Quantitative Data Summary
The following table summarizes the key performance characteristics, specifically the linearity and analytical range, of different methods for mifepristone analysis.
| Method | Internal Standard | Linearity (R²) | Analytical Range | Matrix |
| UHPLC-QqQ-MS/MS | Mifepristone-d3, 22-OH-mifepristone-d6, N-desmethyl-mifepristone-d3 | >0.999 | 0.5 - 500 ng/mL | Human Whole Blood |
| LC-MS/MS | Alfaxolone | >0.997 | 0.5 - 500 ng/mL | Human and Murine Plasma |
| HPLC-MS/MS | Levonorgestrel | ≥0.977 (plasma), ≥0.995 (neat solvent) | 0.039 - 40.0 ng/mL | Murine Plasma and Tissue |
| RP-HPLC-UV | Not specified | 0.996 | 5 - 25 µg/mL | Bulk and Pharmaceutical Dosage Form |
Experimental Workflows
The general experimental workflow for the analysis of mifepristone in biological samples involves sample preparation, chromatographic separation, and detection. The following diagram illustrates a typical workflow for an LC-MS/MS based method.
Caption: A generalized workflow for mifepristone quantification using LC-MS/MS.
Detailed Experimental Protocols
Method 1: UHPLC-QqQ-MS/MS with Deuterated Internal Standards
This method is highly specific and sensitive for the determination of mifepristone and its metabolites in human whole blood.
-
Sample Preparation : To a 200 µL whole blood sample, 20 µL of an internal standard mixture containing mifepristone-d3, 22-OH-mifepristone-d6, and N-desmethyl-mifepristone-d3 (each at 1000 ng/mL) is added. The sample is then alkalinized with 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9). Liquid-liquid extraction is performed with 2 mL of tert-butyl-methyl ether for 10 minutes. After centrifugation, the organic layer is transferred and evaporated to dryness under nitrogen. The residue is reconstituted in 50 µL of methanol (B129727) for analysis.
-
Chromatography : The separation is achieved on a UHPLC system. The specific column and mobile phase composition can be optimized but typically involve a C18 stationary phase with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer (QqQ-MS) operating in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for mifepristone and the internal standards are monitored for quantification.
Method 2: LC-MS/MS with Alfaxolone as Internal Standard
This method provides a robust analysis of mifepristone in both human and murine plasma.
-
Sample Preparation : Mifepristone and the internal standard, alfaxolone, are extracted from 100 µL of plasma via liquid-liquid extraction using diethyl ether.
-
Chromatography : The separation is performed on a C18 column with a gradient elution using methanol and ammonium acetate.
-
Mass Spectrometry : Detection is carried out using a triple quadrupole mass spectrometer with positive electrospray ionization.
Method 3: HPLC-MS/MS with Levonorgestrel as Internal Standard
This method is suitable for the quantification of mifepristone and its metabolite metapristone in murine plasma and tissue homogenates.
-
Sample Preparation : A simple liquid-liquid extraction with diethyl ether is used to extract the analytes from 100 µL of plasma or approximately 50 mg of tissue homogenate.
-
Chromatography : An HPLC system is used for separation, with a total run time of 8.0 minutes.
-
Mass Spectrometry : An MS/MS detector is used for sensitive and specific quantification.
Method 4: RP-HPLC with UV Detection
This method is a more accessible alternative for the quantification of mifepristone in bulk drug and pharmaceutical dosage forms, though it is less sensitive than MS-based methods.
-
Sample Preparation : The sample preparation for bulk and dosage forms typically involves dissolution in a suitable solvent.
-
Chromatography : A reverse-phase HPLC (RP-HPLC) method is employed using a C18 column. A mixture of methanol and water (88:12 v/v) is used as the mobile phase at a flow rate of 1 mL/min.
-
Detection : UV detection is performed at a wavelength of 305 nm.
Signaling Pathway Context
While the primary focus of this guide is on the analytical methodologies, it is important to understand the biological context of mifepristone. Mifepristone acts as a progesterone (B1679170) and glucocorticoid receptor antagonist. Its ability to block these receptors is central to its pharmacological effects.
A Comparative Guide to the Isotopic Contribution of 22-Hydroxy Mifepristone-d6 in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of 22-Hydroxy Mifepristone-d6 as an internal standard for the quantitative analysis of its unlabeled counterpart, 22-Hydroxy Mifepristone (B1683876), a significant metabolite of Mifepristone. The performance of this compound is compared with other commonly employed internal standards in mass spectrometric assays. This document includes detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the most appropriate internal standard for their bioanalytical needs.
Introduction
Mifepristone (RU-486) is a synthetic steroid with antiprogestational and antiglucocorticoid properties. Its metabolism in the human body leads to the formation of several active metabolites, including 22-Hydroxy Mifepristone. Accurate quantification of these metabolites is crucial for pharmacokinetic and pharmacodynamic studies. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variability in sample preparation and instrument response. This compound is a deuterated analog of 22-Hydroxy Mifepristone designed for this purpose.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled standards, such as this compound, are considered the most suitable choice as they share physicochemical properties with the analyte. However, other structurally similar compounds have also been utilized. The following table summarizes the performance of this compound and other alternative internal standards from various studies.
| Internal Standard | Analyte(s) | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| This compound | 22-OH Mifepristone, Mifepristone, N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone | 0.5 | 0.5 - 500 | Within ±13.2 | ≤13.2 | [1][2][3] |
| Norethisterone | Mifepristone | 10 | 10 - 20,000 | - | - | [4] |
| RTI-3021-003 (synthetic analog) | Mifepristone | 10 | 10 - 1000 | 95.9 - 117 | 3.7 - 19.8 | [4] |
| Levonorgestrel (B1675169) | Mifepristone, Monodemethyl-mifepristone | 5.0 | 5 - 2000 | - | <15 | [5] |
| Alfaxolone | Mifepristone | 0.5 | 0.5 - 500 | -2.9 to 8.2 (intra-assay) | ≤7.2 (intra-assay) | [6] |
Note: The performance data presented here are from different studies and not from a direct head-to-head comparison. Experimental conditions, instrumentation, and matrices may vary, influencing the reported values.
Isotopic Purity of this compound
The isotopic purity of a stable isotope-labeled internal standard is a critical parameter that can influence the accuracy of a quantitative assay. High isotopic purity minimizes the contribution of the internal standard to the analyte signal. While a specific certificate of analysis with the isotopic purity of this compound was not publicly available, commercial suppliers of stable isotope-labeled standards typically provide products with high isotopic enrichment, often exceeding 98%.[7][8][9] Researchers should always obtain the certificate of analysis from the supplier to confirm the isotopic purity and chemical purity of the standard.
Experimental Protocols
This section details the methodologies for the analysis of 22-Hydroxy Mifepristone using this compound as an internal standard, based on the validated UHPLC-QqQ-MS/MS method described by Zawadzki et al. (2022).[1][2][3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of the biological sample (e.g., whole blood), add 20 µL of the internal standard working solution (containing this compound).
-
Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether by vortexing for 10 minutes.
-
Centrifuge the samples to separate the phases.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for injection.
Chromatographic Conditions
-
UHPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution (e.g., 10 mM ammonium formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate for UHPLC analysis.
-
Injection Volume: A small injection volume (e.g., 2 µL).
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 22-Hydroxy Mifepristone and this compound should be optimized for maximum sensitivity and specificity.
Visualizations
Mifepristone Metabolism and the Role of 22-Hydroxy Mifepristone
The following diagram illustrates the metabolic pathway of mifepristone, highlighting the formation of 22-Hydroxy Mifepristone.
Caption: Metabolic pathway of Mifepristone leading to its major metabolites.
Experimental Workflow for Bioanalysis
The diagram below outlines the key steps in a typical bioanalytical workflow for the quantification of 22-Hydroxy Mifepristone using this compound as an internal standard.
Caption: A typical bioanalytical workflow for the quantification of 22-Hydroxy Mifepristone.
Logical Relationship of Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an internal standard for mass spectrometry-based quantification.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Mifepristone and Its Metabolites for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacokinetic and pharmacodynamic profiles of mifepristone (B1683876) and its primary metabolites is crucial for advancing research and therapeutic applications. This guide provides a detailed comparative analysis, supported by experimental data and methodologies, to facilitate a deeper understanding of their individual contributions to the overall biological activity.
Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] Its clinical efficacy is not solely attributable to the parent compound; its metabolites also exhibit significant biological activity.[2][3] Following oral administration, mifepristone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of three main active metabolites: N-monodemethylated mifepristone (RU 42633), N-didemethylated mifepristone (RU 42848), and hydroxylated mifepristone (RU 42698).[1][2] These metabolites are present in systemic circulation at concentrations comparable to mifepristone and possess considerable affinity for both progesterone (B1679170) and glucocorticoid receptors, thereby contributing significantly to the drug's overall effect.[1][2]
Comparative Pharmacokinetics
A study in healthy female subjects following a single oral dose of 75 mg mifepristone provides a clear comparison of the pharmacokinetic profiles of the parent drug and its three major metabolites.[4]
| Parameter | Mifepristone | N-monodemethylated (RU 42633) | N-didemethylated (RU 42848) | Hydroxylated (RU 42698) |
| Cmax (ng/mL) | 985.6 ± 265.3 | 586.4 ± 158.2 | 210.7 ± 58.9 | 345.1 ± 96.7 |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | 4.2 ± 1.5 | 1.6 ± 0.6 |
| AUC (0-96h) (ng·h/mL) | 16845.2 ± 4532.7 | 10216.3 ± 2754.1 | 4896.8 ± 1321.5 | 6012.4 ± 1621.3 |
| t1/2 (h) | 28.5 ± 7.7 | 27.9 ± 7.5 | 30.1 ± 8.2 | 28.2 ± 7.6 |
Data from Teng et al., 2011[4]
Comparative Pharmacodynamics: Receptor Binding and Activity
The biological activity of mifepristone and its metabolites is primarily mediated through their competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][3] The following table summarizes the in vitro antiprogestational and antiglucocorticoid activities of mifepristone and its demethylated metabolites.
| Compound | Antiprogestational Activity (IC50, nM) | Antiglucocorticoid Activity (IC50, nM) |
| Mifepristone | ~1 | ~10 |
| N-monodemethylated (RU 42633) | ~1 | ~10 |
| N-didemethylated (RU 42848) | ~100 | ~1000 |
Data from Attardi et al., 2004[3]
The N-monodemethylated metabolite retains potent antiprogestational and antiglucocorticoid activity, comparable to the parent compound.[3] The N-didemethylated metabolite exhibits significantly lower, yet still present, antagonistic activity.[3] The binding affinities of the monodemethylated metabolites for both the progesterone and glucocorticoid receptors are reported to be similar to those of mifepristone.[3]
Signaling Pathways and Experimental Workflows
To visually represent the metabolic conversion and mechanisms of action, the following diagrams are provided in the DOT language.
Metabolic conversion of mifepristone by CYP3A4.
Mifepristone's antagonism of the progesterone receptor signaling pathway.
Mifepristone's antagonism of the glucocorticoid receptor signaling pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
This protocol is representative for the simultaneous determination of mifepristone and its three main metabolites in plasma.[4]
-
Sample Preparation:
-
To 0.5 mL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate (B1210297) by vortexing for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 302 nm.
-
-
Quantification:
-
Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the corresponding concentrations.
-
Determine the concentrations of mifepristone and its metabolites in the plasma samples from the calibration curves.
-
Competitive Radioligand Binding Assay for Receptor Affinity
This protocol provides a general framework for determining the binding affinity of mifepristone and its metabolites to the progesterone and glucocorticoid receptors.
-
Receptor Preparation:
-
Prepare a cytosolic fraction containing the receptor of interest from a suitable tissue source (e.g., rabbit uterus for PR, rat liver for GR) or from cells overexpressing the receptor.
-
Homogenize the tissue in an appropriate buffer and centrifuge to obtain the cytosolic supernatant.
-
Determine the protein concentration of the cytosol preparation.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]-promegestone for PR or [³H]-dexamethasone for GR) with the receptor preparation.
-
Add increasing concentrations of the unlabeled competitor (mifepristone or its metabolites).
-
To determine non-specific binding, include tubes with a high concentration of the unlabeled natural ligand (progesterone or cortisol).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinations of mifepristone and its metabolites and their pharmacokinetics in healthy female Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 22-Hydroxy Mifepristone-d6 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of mifepristone (B1683876) and its metabolites, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of 22-Hydroxy Mifepristone-d6 as an internal standard against other alternatives in various biological matrices, supported by experimental data.
The Gold Standard: Deuterated Internal Standards
In the realm of bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the gold standard. By incorporating deuterium (B1214612) atoms, these standards have nearly identical physicochemical properties to the target analyte. This similarity allows them to effectively compensate for variations throughout the analytical process, including extraction, and ionization in the mass spectrometer, thereby minimizing matrix effects.
Comparative Performance of Internal Standards for Mifepristone Analysis
The selection of an internal standard significantly impacts the quality of bioanalytical data. Below is a comparison of this compound with other internal standards used for the quantification of mifepristone and its metabolites.
Table 1: Comparison of Internal Standard Performance for Mifepristone Analysis in Human Whole Blood
| Internal Standard | Type | Analyte(s) | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity (ng/mL) | Recovery (%) | Matrix Effect (%) | Intra-day Precision (RSD%) | Intra-day Accuracy (RE%) | Inter-day Precision (RSD%) | Inter-day Accuracy (RE%) |
| This compound | Deuterated Metabolite | 22-OH-mifepristone | 0.5 | 0.5 - 500 | 96.3 - 114.7 | -3.0 to 14.7 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |
| Mifepristone-d3 | Deuterated Parent Drug | Mifepristone | 0.5 | 0.5 - 500 | 96.3 - 114.7 | -3.0 to 14.7 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |
| N-desmethyl-mifepristone-d3 | Deuterated Metabolite | N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone | 0.5 | 0.5 - 500/1000 | 96.3 - 114.7 | -3.0 to 14.7 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |
| Levonorgestrel (B1675169) | Structural Analog | Mifepristone, Monodemethyl-mifepristone | 5.0 | 5 - 2000 | 94.5 - 103.7 (Mifepristone), 70.7 - 77.3 (Metabolite) | Not Reported | < 15 | Not Reported | < 15 | Not Reported |
| Alfaxolone | Structural Analog | Mifepristone | 0.5 (in plasma) | 0.5 - 500 | Not Reported | No ion suppression observed | ≤ 7.2 | ≤ 8.2 | ≤ 15.7 | ≤ 10.2 |
| Norethisterone | Structural Analog | Mifepristone | 10 | 10 - 20,000 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| RTI-3021-003 | Structural Analog | Mifepristone | 10 | 10 - 1000 | Not Reported | Not Reported | 19.8 | 95.9 - 104.7 | Not Reported | Not Reported |
Data for deuterated standards from Szpot et al., 2022.[1][2][3] Data for Levonorgestrel from a 2009 study.[4] Data for Alfaxolone from Homer et al., 2009.[5] Data for Norethisterone and RTI-3021-003 from other referenced studies.[5] It is important to note that the performance of Norethisterone and RTI-3021-003 was evaluated using HPLC-UV, which is less specific than LC-MS/MS.[5]
As the data indicates, the use of a deuterated internal standard mix, including this compound, provides excellent recovery and minimal matrix effects for the analysis of mifepristone and its metabolites in whole blood.[1][2][3] The lower limit of quantification is comparable to the most sensitive methods using structural analogs, but with the added benefit of better compensation for matrix variability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
Method Using this compound, Mifepristone-d3, and N-desmethyl-mifepristone-d3
This method was developed for the determination of mifepristone and its metabolites in human whole blood.[1]
1. Sample Preparation:
-
To 200 µL of whole blood, add 20 µL of an internal standard mix (1000 ng/mL each of mifepristone-d3, 22-OH-mifepristone-d6, and N-desmethyl-mifepristone-d3).
-
Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.
-
Centrifuge the samples at 1520× g for 10 minutes at 4 °C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 50 µL of methanol (B129727) for analysis.
2. UHPLC-MS/MS Conditions:
-
Chromatographic System: Shimadzu Nexera-i LC-2040C XR
-
Column: Kinetex F5 (100 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: 0 min—5% B, 12 min—98% B, 14 min—98% B, 15 min—5% B, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Mass Spectrometer: Shimadzu 8050 triple quadrupole with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM)
Method Using Levonorgestrel as Internal Standard
This method was developed for the simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma.[4]
1. Sample Preparation:
-
Solid-phase extraction was used to extract mifepristone, monodemethyl-mifepristone, and the internal standard from plasma samples.
2. LC-MS/MS Conditions:
-
Column: XTERRA MS C18 (150 x 2.1 mm i.d., 5 µm)
-
Mass Spectrometer: Tandem mass spectrometry with electro-spray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
Run Time: 4.5 minutes
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Conclusion
The experimental data strongly supports the use of this compound, in conjunction with other deuterated analogs, as a superior internal standard for the bioanalysis of mifepristone and its metabolites. Its ability to accurately and precisely quantify analytes in complex biological matrices like whole blood, with minimal matrix effects, makes it an invaluable tool for researchers in drug development and related fields. While structural analogs can be used, they may not offer the same level of reliability, particularly in compensating for matrix-induced variations. The detailed experimental protocol provided serves as a robust starting point for developing and validating high-quality bioanalytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Quantitative Analysis: A Justification for Stable Isotope-Labeled Internal Standards
In the landscape of analytical research and drug development, the demand for precise and reliable quantification of molecules within complex biological matrices is paramount. While various analytical techniques exist, liquid chromatography-mass spectrometry (LC-MS) has become a primary tool for its high sensitivity and selectivity.[1] However, the accuracy of LC-MS quantification can be compromised by several factors, including variability in sample preparation, chromatographic conditions, and matrix effects.[1] To mitigate these challenges, the use of an internal standard (IS) is a well-established practice. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with structural analog internal standards, supported by experimental data, to justify the classification of SIL-ISs as the gold standard in quantitative bioanalysis.[2][3]
The Superiority of Stable Isotope-Labeled Internal Standards
A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable, non-radioactive heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] This subtle modification results in a molecule that is chemically and physically almost identical to the analyte of interest but with a different molecular weight, allowing it to be distinguished by the mass spectrometer.[1] This near-identical nature is the cornerstone of its superior performance compared to structural analog internal standards, which are molecules with a similar but not identical chemical structure to the analyte.[3]
The primary advantages of using a SIL-IS are:
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix, are a significant source of inaccuracy in LC-MS analysis.[4][5] Because a SIL-IS has virtually the same physicochemical properties and chromatographic behavior as the analyte, it co-elutes and experiences the same degree of ionization interference.[6] By calculating the ratio of the analyte's response to the SIL-IS's response, these matrix-induced variations are effectively normalized.[6]
-
Correction for Analyte Loss During Sample Preparation: The multi-step process of preparing a biological sample for analysis, including extraction, evaporation, and reconstitution, can lead to analyte loss.[7] A SIL-IS, being chemically and physically analogous to the analyte, is lost to a similar extent during these procedures.[6] This parallel behavior allows the SIL-IS to accurately correct for variability in sample recovery.[6]
-
Improved Accuracy and Precision: The use of a SIL-IS consistently leads to higher accuracy (closeness to the true value) and precision (reproducibility) in bioanalytical assays.[2][4] This is a direct result of its ability to more effectively compensate for the aforementioned analytical variabilities.
Quantitative Comparison of Internal Standards
The superior performance of SIL-ISs over structural analogs is not merely theoretical. Experimental data from various studies consistently demonstrate the advantages of using a SIL-IS.
| Validation Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Observations |
|---|---|---|---|
| Accuracy (% Bias) | Typically within ±5%[6] | Can exceed ±15%[6] | SIL-IS consistently provides higher accuracy due to better compensation for matrix effects and recovery variations.[6] |
| Precision (%CV) | Typically <10%[6] | Can be >15%[6] | The use of a SIL-IS results in significantly better precision, as it tracks the analyte's behavior more closely.[6] |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS)[6] | Inconsistent compensation (can be >20% difference)[6] | The near-identical nature of SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[6] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | SIL-IS tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog. |
Case Study 1: Quantification of Kahalalide F
In a study on the anticancer agent Kahalalide F, a structural analog internal standard was replaced with a SIL-IS. The following table summarizes the improvement in assay performance.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
|---|---|---|
| Structural Analog | 96.8 | 8.6 |
| Stable Isotope-Labeled | 100.3 | 7.6 |
The data clearly shows that the SIL-IS resulted in a mean bias closer to the ideal value of 100% and a lower standard deviation, indicating higher accuracy and precision.[2]
Case Study 2: Quantification of Everolimus (B549166)
A comparison of a SIL-IS (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus yielded the following results.
| Internal Standard Type | Slope of the Calibration Curve | Correlation Coefficient (r) |
|---|---|---|
| Structural Analog | 0.83 | > 0.98 |
| Stable Isotope-Labeled | 0.95 | > 0.98 |
Although both internal standards showed acceptable performance, the SIL-IS provided a slope closer to 1.0, indicating a more accurate quantification.[1][8]
Experimental Protocols
To illustrate the process of comparing internal standards, a general experimental protocol for the validation of a bioanalytical method is provided below.
Objective: To compare the performance of a stable isotope-labeled internal standard versus a structural analog internal standard for the quantification of Analyte X in human plasma by LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of Analyte X in a suitable organic solvent (e.g., methanol).
-
SIL-IS Stock Solution: Prepare a 1 mg/mL stock solution of the SIL-IS of Analyte X in the same solvent.
-
Analog-IS Stock Solution: Prepare a 1 mg/mL stock solution of the structural analog IS in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte and working solutions of the internal standards at appropriate concentrations in the same solvent.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels.
-
Spike blank human plasma with the analyte working solutions to prepare quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of the internal standard working solution (either SIL-IS or Analog-IS).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of the analyte and internal standards from endogenous plasma components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and both internal standards.
5. Data Analysis and Performance Evaluation:
-
Construct two separate calibration curves for the data obtained using the SIL-IS and the Analog-IS by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the concentrations of the QC samples using both calibration curves.
-
Evaluate the following validation parameters for both internal standards:
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (% Bias).
-
Precision: Expressed as the coefficient of variation (%CV).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked plasma samples to that in post-extraction spiked samples.
-
Visualizing the Justification
To further illustrate the concepts discussed, the following diagrams visualize the analytical workflow, the principle of matrix effects, and the mechanism of stable isotope dilution.
Conclusion
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. waters.com [waters.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 22-Hydroxy Mifepristone-d6
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 22-Hydroxy Mifepristone-d6, a deuterated metabolite of Mifepristone. Adherence to these guidelines is critical for laboratory safety, environmental protection, and regulatory compliance.
This compound, like its parent compound Mifepristone, should be treated as a hazardous chemical waste. The primary disposal method is through a licensed hazardous waste disposal facility. There are no specific disposal protocols for the deuterated form that differ from the parent compound; the hazardous characteristics of Mifepristone dictate the disposal requirements.
Waste Classification and Characteristics
Proper disposal begins with correct identification and classification of the waste. Below is a summary of the key information for this compound waste.
| Characteristic | Classification/Information | Source |
| Waste Type | Hazardous Chemical Waste | General laboratory guidelines |
| Hazard Class | Toxic, Reproductive Hazard | Safety Data Sheets (Mifepristone) |
| Physical Form | Solid (crystalline) or in solution | Product Information |
| Solubility | Soluble in organic solvents like ethanol (B145695), DMSO, and DMF. Sparingly soluble in aqueous buffers. | Product Information |
| Incompatibilities | Strong oxidizing agents. | Safety Data Sheets (Mifepristone) |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound from the point of generation to final disposal.
Experimental Protocol: Step-by-Step Disposal Procedures
As direct chemical deactivation or neutralization of this compound in a laboratory setting is not recommended, the following protocol details the standard operating procedure for its collection and disposal as hazardous waste.
Objective: To safely collect, label, and store this compound waste for pickup by a licensed hazardous waste disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (compatible material, with a secure lid).
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Preparation and Safety:
-
Perform all waste handling procedures inside a certified chemical fume hood to minimize inhalation exposure.
-
Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Inspect gloves for any signs of damage before use.
-
-
Waste Segregation:
-
Ensure that this compound waste is not mixed with incompatible materials, particularly strong oxidizing agents.
-
Collect solid waste (e.g., unused compound, contaminated weigh boats) and liquid waste (e.g., solutions in organic solvents) in separate, designated containers if required by your institution's EHS guidelines.
-
-
Containerization:
-
Obtain a designated hazardous waste container that is clean, dry, and in good condition. The container must be made of a material compatible with the chemical waste.
-
For liquid waste, ensure the container has a secure, leak-proof screw-top cap. Do not fill the container beyond 90% capacity to allow for expansion.
-
For solid waste, a securely sealed container that prevents the release of dust or particles should be used.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the following information on the label:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
An accurate estimation of the concentration and volume/mass of the waste.
-
The date when the first waste was added to the container (accumulation start date).
-
The associated hazards (e.g., "Toxic," "Reproductive Hazard").
-
-
-
Waste Accumulation and Storage:
-
Carefully transfer the waste into the labeled container, avoiding splashes or the generation of dust.
-
Securely close the container lid immediately after adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be a location at or near the point of waste generation and under the control of the laboratory personnel.
-
The SAA must be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
-
-
Disposal and Pickup:
-
Once the waste container is full or if the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash. Evaporation in a fume hood is also not a permissible disposal method.
-
-
Empty Container Disposal:
-
An empty container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed.
-
To triple-rinse, use a suitable solvent (such as ethanol or another solvent in which the compound is soluble). Each rinse should use a volume of solvent equal to about 10% of the container's volume.
-
The collected rinseate must be disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous laboratory glass or plastic, after defacing the original label. Always follow your institution's specific procedures for empty container disposal.
-
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and protecting the broader ecosystem.
Personal protective equipment for handling 22-Hydroxy Mifepristone-d6
Essential Safety and Handling Guide for 22-Hydroxy Mifepristone-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of the parent compound, mifepristone, and established best practices for handling potent pharmaceutical compounds.
Compound Details:
| Identifier | Information |
| Compound Name | This compound |
| Synonyms | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one |
| Molecular Formula | C₂₉H₂₉D₆NO₃ |
| Parent Compound | Mifepristone |
Hazard Identification and Risk Assessment
As a derivative of mifepristone, this compound should be handled as a potent compound with potential reproductive and developmental toxicity.[1] The parent compound, mifepristone, is known to be an antiprogestogenic steroid.[2] Due to the lack of specific toxicological data for this deuterated metabolite, a precautionary approach is essential. All personnel must be thoroughly trained on the potential hazards and the required safety protocols before handling this compound.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.[6][7] The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Risk Activities (e.g., handling sealed containers) | - Nitrile gloves (single pair) - Safety glasses - Laboratory coat |
| Medium-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure) | - Double nitrile gloves[7] - Safety goggles - Disposable gown with tight-fitting cuffs[7] - Respiratory protection may be required based on risk assessment |
| High-Risk Activities (e.g., handling powders outside of a containment system, potential for aerosol generation) | - Double nitrile gloves[7] - Chemical splash goggles and a face shield - Impermeable disposable gown with tight-fitting cuffs - Powered Air-Purifying Respirator (PAPR) or a properly fitted N95 respirator[3] |
Operational and Disposal Plans
Engineering Controls
To minimize the risk of exposure, all manipulations of this compound that could generate dust or aerosols must be conducted within certified engineering controls.
| Operation | Recommended Engineering Control |
| Weighing of solid material | Ventilated balance enclosure or a chemical fume hood. |
| Preparation of solutions | Chemical fume hood with a face velocity of 100 feet per minute. |
| High-energy operations (e.g., sonication) | Conducted within a closed system or a glove box.[3] |
Step-by-Step Handling Protocol
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. escopharma.com [escopharma.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. pharmtech.com [pharmtech.com]
- 6. About Personal Protective Equipment | Reproductive Health | CDC [cdc.gov]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
